Aluminum;antimony
Description
Significance of AlSb in III-V Semiconductor Science
Aluminum Antimonide is a notable material within the III-V group of semiconductors, which are compounds formed from elements in groups 13 and 15 of the periodic table. azom.comwikipedia.org Its significance stems from a combination of its intrinsic properties and its role as a fundamental component in more complex semiconductor alloys. chemeurope.com AlSb has a zincblende crystal structure. wikipedia.orgrefractiveindex.info
A key characteristic of AlSb is its indirect bandgap of approximately 1.6 eV at room temperature (300 K), while its direct bandgap is 2.22 eV. qsstudy.comwikipedia.orgchemeurope.com This band structure, along with its high electron mobility, makes it a candidate for high-frequency and high-speed electronic devices. refractiveindex.info The material's properties allow for the creation of heterostructures with other III-V materials, such as Gallium Antimonide (GaSb) and Indium Arsenide (InAs), which are used to fabricate devices like high-electron-mobility transistors (HEMTs). refractiveindex.info
Furthermore, AlSb serves as a crucial alloy component, enabling the engineering of ternary and quaternary compounds with tailored properties. azom.comchemeurope.com By alloying with materials like Indium Antimonide (InSb) or Gallium Antimonide (GaSb), it is possible to create materials such as Aluminum Indium Antimonide (AlInSb) and Aluminum Gallium Antimonide (AlGaSb). qsstudy.comchemeurope.com This "bandgap engineering" allows for the development of materials with specific lattice constants and electronic characteristics, which is critical for advanced optoelectronic applications. scirp.org For instance, the bandgap of antimonide-based alloys can be adjusted across a wide spectrum, from the near-infrared to the far-infrared regions. scirp.org
The physical and electrical properties of Aluminum Antimonide are summarized in the table below.
| Property | Value |
| Chemical Formula | AlSb |
| Molar Mass | 148.742 g/mol |
| Appearance | Black crystals |
| Crystal Structure | Zinc blende |
| Lattice Constant | 0.61 nm |
| Density | 4.26 g/cm³ |
| Melting Point | 1060 °C |
| Bandgap (Indirect) | ~1.6 eV at 300 K |
| Bandgap (Direct) | 2.22 eV at 300 K |
| Electron Mobility | 200-400 cm²·V⁻¹·s⁻¹ at 300 K |
| Hole Mobility | 400-550 cm²·V⁻¹·s⁻¹ at 300 K |
| Refractive Index | 3.3 at 2 µm |
| Dielectric Constant | 10.9 at microwave frequencies |
| Data sourced from multiple references. qsstudy.comazom.comwikipedia.orgchemeurope.com |
Historical Context of AlSb Research and Development
The exploration of Aluminum Antimonide is part of the broader history of III-V semiconductor development that began in the mid-20th century. Following the pioneering work on materials like Gallium Arsenide (GaAs), researchers began to investigate other binary and ternary compounds in this family. Antimony was first isolated in 1540 AD by Vannoccio Biringuccio. americanelements.com The development of growth techniques such as Molecular Beam Epitaxy (MBE) and Metal-Organic Chemical Vapor Deposition (MOCVD) was crucial for producing high-purity AlSb films and heterostructures. scirp.orgwikipedia.orgwikipedia.org
Early research focused on characterizing the fundamental electronic and optical properties of AlSb. Over time, the focus shifted towards its application in specific devices. For example, research in the 1970s explored the preparation of AlSb as an electronic device material. osti.gov Studies into its surface structure under MBE growth conditions identified various surface reconstructions, contributing to a better understanding of how to control its growth for device fabrication. researchgate.net
A significant challenge in the historical development of AlSb has been the difficulty associated with its synthesis, particularly using MOCVD, due to contamination issues. scirp.org This has made the growth of high-quality AlSb and its alloys a persistent area of research and development.
Current Research Frontiers and Emerging Areas in AlSb Compounds
Modern research on Aluminum Antimonide and its related compounds is driven by the demand for next-generation electronic and optoelectronic devices. refractiveindex.info The unique properties of AlSb make it a key material in several cutting-edge applications.
One of the most active research areas is its use in high-speed, low-power electronics. scirp.org The high electron mobility of AlSb is leveraged in HEMTs and other advanced field-effect transistors. refractiveindex.inforesearchgate.net Research also focuses on understanding and mitigating intrinsic point defects within the AlSb crystal, as these imperfections can limit the performance of semiconductor devices. researchgate.net
In optoelectronics, AlSb is critical for the development of infrared (IR) detectors, particularly for mid-infrared wavelengths. scirp.orgwikipedia.org Ternary alloys like Aluminum Arsenide Antimonide (AlAsSb) are used as wide-bandgap barrier layers in IR photodetectors to reduce dark current and improve noise characteristics. wikipedia.org Similarly, AlInSb has been used in LEDs and photodiodes designed to operate at wavelengths suitable for applications like methane (B114726) gas sensing. wikipedia.org
Other emerging applications include:
Thermoelectric Devices: AlSb is explored for its potential in converting heat directly into electricity due to its high thermal conductivity and a significant Seebeck coefficient. nanorh.com
Solar Cells: Research continues into developing high-efficiency photovoltaic devices based on AlSb. osti.govresearchgate.netnanorh.com Its bandgap is well-suited for thermophotovoltaic applications, which convert thermal radiation into electricity. refractiveindex.info
X-ray and Gamma-ray Detection: AlSb is also being investigated for its potential use in high-energy radiation detectors. qsstudy.comazom.com
Advanced Synthesis: Recent research has employed machine learning techniques to guide the discovery of new ternary antimonide compounds, opening up novel possibilities for materials with tailored properties. acs.org
Despite its promise, challenges related to crystal growth, fabrication, and defect control remain active areas of investigation. refractiveindex.info Overcoming these hurdles is key to unlocking the full potential of AlSb-based materials in future technologies.
Structure
2D Structure
Properties
IUPAC Name |
alumanylidynestibane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Al.Sb | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVQULNGDVIKLPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Al]#[Sb] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AlSb | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Record name | Aluminium antimonide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Aluminium_antimonide | |
| Description | Chemical information link to Wikipedia. | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9067061 | |
| Record name | Aluminum, compd. with antimony (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9067061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.742 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25152-52-7 | |
| Record name | Aluminum antimonide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25152-52-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Aluminum antimonide | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aluminum, compd. with antimony (1:1) | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Aluminium antimonide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.410 | |
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| Record name | ALUMINUM ANTIMONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5YY752FD6D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthesis and Crystal Growth Methodologies for Aluminum Antimonide
Bulk Crystal Growth Techniques for AlSb
The production of bulk AlSb crystals has been approached through various melt-growth techniques, each with its own set of advantages and challenges. These methods aim to control the stoichiometry, minimize defects, and overcome the inherent difficulties associated with the Al-Sb system.
The Bridgman method, in its high-pressure variant, is a powerful technique for growing large single crystals of compound semiconductors, particularly those with volatile components. wikipedia.orgwsu.educarbolite.commdpi.com The use of a high-pressure inert gas atmosphere effectively suppresses the evaporation of the more volatile element, in this case, antimony, allowing for growth from a stoichiometric melt.
Recent advancements have demonstrated an adhesion-free vertical Bridgman method for AlSb growth. qsrarematerials.com This technique utilizes a pyrolytic boron nitride (pBN) crucible, which is key to overcoming the strong adhesion between the growing crystal and the crucible wall—a significant challenge stemming from the high reactivity of molten aluminum. qsrarematerials.com The process involves an in-situ synthesis of AlSb within the sealed pBN crucible, which is itself enclosed in a quartz ampoule to further minimize antimony loss. qsrarematerials.com The synthesis is carefully controlled through a two-stage reaction process at temperatures below the melting point of AlSb to prevent the formation of aluminum nitride and manage the reactivity of aluminum. qsrarematerials.com Following synthesis, the vertical Bridgman technique is employed to grow large-grained AlSb crystals. qsrarematerials.com This method has shown promise for producing high-quality AlSb crystals suitable for applications such as room-temperature radiation detectors. qsrarematerials.com
Key Parameters of the Adhesion-Free Vertical Bridgman Method for AlSb:
| Parameter | Description |
| Crucible Material | Pyrolytic Boron Nitride (pBN) |
| Synthesis | In-situ, two-stage solid-state and liquid-state reaction |
| Atmosphere | Sealed quartz ampoule |
| Growth Technique | Vertical Bridgman |
| Key Innovation | Adhesion-free growth by suppressing aluminum reactivity |
The Czochralski (CZ) method is a cornerstone of semiconductor crystal growth, known for producing large, high-quality single crystals. wikipedia.orgresearchgate.netnih.gov For compounds with volatile components like AlSb, the Liquid Encapsulated Czochralski (LEC) technique is a critical variant. wikipedia.orgmtikorea.co.krresearchgate.net In the LEC method, a layer of an inert, molten encapsulant, typically boric oxide (B₂O₃), covers the melt. mtikorea.co.krresearchgate.net This encapsulant, in conjunction with an overpressure of inert gas, prevents the volatile component from evaporating, thus maintaining the stoichiometry of the melt. mtikorea.co.krresearchgate.net
While detailed reports on the specific application of the LEC method for AlSb are not as prevalent as for other III-V compounds like GaAs or InSb, the principles are directly applicable. ensemble3.eudtic.mil The process would involve placing high-purity aluminum and antimony in a crucible (often quartz or pBN), covering them with a boric oxide encapsulant, and melting them under high pressure. mtikorea.co.krensemble3.eu A seed crystal is then dipped into the melt and slowly pulled upwards while rotating, allowing for the growth of a large, cylindrical single crystal. wikipedia.org Control of the temperature gradients, pulling rate, and rotation speed are crucial for achieving high crystal quality. researchgate.net
General Parameters for LEC Growth of III-V Antimonides:
| Parameter | Typical Value/Material |
| Crucible | Quartz, Pyrolytic Boron Nitride (pBN) ensemble3.eu |
| Encapsulant | Boric Oxide (B₂O₃) mtikorea.co.kr |
| Pressure | Up to 100 bar ensemble3.eu |
| Heating | Resistive graphite (B72142) heaters ensemble3.eu |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) |
The micro-pulling-down (µPD) method is a crystal growth technique that involves the continuous transport of a melted substance through micro-channels at the bottom of a crucible. wikipedia.orgnih.govtechniques-ingenieur.fr This method is capable of producing small-diameter, shaped crystals, such as rods and fibers. techniques-ingenieur.fr
A study on the growth of 3 mm diameter AlSb rods by the µPD method highlighted both the potential and the challenges of this technique for this specific material. osti.govosti.gov The initial work focused on defining effective synthesis procedures and growth conditions using high-purity aluminum and antimony. osti.gov A key aspect was the design of special crucibles to provide thermal insulation and limit antimony losses. osti.govosti.gov Due to the high wetting and reactivity of AlSb with alumina (B75360), vitreous carbon crucibles were employed. osti.gov The growth of small AlSb samples was achieved, providing valuable experience and knowledge for future improvements to the process. osti.gov However, the study also noted that significant further work, including thermal simulations, would be necessary to achieve routine, successful growth of AlSb rods by the µPD method. osti.gov
Experimental Details for µPD Growth of AlSb Rods:
| Component | Material/Parameter |
| Starting Materials | 6-9's pure Aluminum and Antimony |
| Crucible Material | Vitreous Carbon (due to high wetting on Alumina) osti.gov |
| Target Crystal Dimensions | 3 mm diameter, at least 1 cm long osti.gov |
| Seed Material | AlSb or Alumina osti.gov |
For applications where large single crystals are not a strict requirement, but dense, bulk material is needed, a powder metallurgy approach can be effective. A method involving controlled melting, pulverizing, and subsequent vacuum hot pressing has been successfully used to synthesize near single-phase, highly dense bulk AlSb. mdpi.comdoaj.org
In this process, elemental aluminum and antimony are first melted in a controlled argon atmosphere to form the AlSb compound. mdpi.com To compensate for any potential antimony sublimation, a slight excess of antimony is sometimes added. mdpi.com After solidification, the brittle AlSb ingot is pulverized into a fine powder. The morphology of the powder particles can be improved (made more rounded) by using high-energy vibratory milling as opposed to manual pulverizing. mdpi.com Finally, the powder is consolidated by vacuum hot pressing, which achieves a high relative density of approximately 99%. mdpi.com This method produces bulk AlSb suitable for thermoelectric and other applications. mdpi.comdoaj.org
Properties of Bulk AlSb Synthesized by Controlled Melting and Hot Pressing:
| Property | Value |
| Relative Density | ~99% (with vibratory milling) mdpi.com |
| Lowest Thermal Conductivity | 4.7 W/mK at 873 K mdpi.com |
| Highest Figure of Merit (ZT) | 0.015 at 873 K mdpi.com |
The growth of high-quality bulk AlSb is fraught with challenges, primarily stemming from the high chemical reactivity of aluminum and the high vapor pressure of antimony. These issues can lead to difficulties in controlling stoichiometry, crucible contamination, and the formation of structural defects.
The choice of crucible material is critical for the successful growth of AlSb from the melt. Molten aluminum is highly reactive and can reduce many common oxide crucible materials.
Alumina (Al₂O₃): While a common crucible material, alumina exhibits high wetting with molten AlSb. osti.gov This can lead to the crystal adhering to the crucible walls, inducing stress and defects during cooling. There is also the potential for the formation of unwanted aluminum oxides. mdpi.com
Vitreous Carbon: This material shows lower wetting with AlSb compared to alumina and has been used in µPD growth. osti.gov However, vitreous carbon crucibles can become warped at the high temperatures required for AlSb growth. osti.gov
Quartz (SiO₂): Molten aluminum will readily react with quartz, making it generally unsuitable for direct contact with the AlSb melt.
Pyrolytic Boron Nitride (pBN): pBN has emerged as a highly effective crucible material for AlSb growth. qsrarematerials.com Its high purity, chemical inertness, and non-wetting characteristics help to prevent contamination and adhesion, enabling the growth of higher quality crystals. qsrarematerials.com The use of pBN was a key factor in the development of the adhesion-free Bridgman method for AlSb. qsrarematerials.com
Challenges in Bulk AlSb Growth and Mitigation Strategies
Antimony Volatility and Control Mechanisms
A significant challenge in the synthesis of Aluminum Antimonide (AlSb) is the high volatility of antimony (Sb) at the elevated temperatures required for crystal growth. Aluminum Antimonide has a high melting point of 1160°C, whereas pure antimony melts at a much lower temperature of 631°C. ibm.com This disparity in melting points and the high vapor pressure of antimony at the growth temperature of AlSb can lead to a loss of stoichiometry in the resulting crystal.
To counteract the loss of antimony during bulk growth, a common strategy is to use an excess amount of antimony in the initial melt. capes.gov.br This ensures that the melt remains saturated with antimony despite evaporative losses, helping to maintain the desired 1:1 stoichiometric ratio in the growing AlSb crystal. The control of the ambient pressure and temperature profile within the growth chamber are also critical parameters to manage the evaporation rate of antimony.
Adhesion to Crucible Walls and Adhesion-Free Growth Techniques
During the bulk crystal growth of AlSb from a melt, the molten material has a strong tendency to adhere to the walls of the crucible, which is often made of silica (B1680970). This adhesion can introduce stress and defects into the crystal as it cools and can also lead to the cracking of the crucible itself.
A successful technique to overcome this issue is the use of an encapsulant along with an excess of antimony in the melt. capes.gov.br Research has demonstrated that employing a Lithium Chloride-Potassium Chloride (LiCl-KCl) salt as an encapsulant can effectively eliminate the adhesion of the AlSb melt to silica crucible walls. capes.gov.br This method has enabled the growth of large, adhesion-free AlSb bulk crystals up to 50 mm in diameter. capes.gov.br The encapsulant forms a liquid barrier between the AlSb melt and the crucible, preventing direct contact and chemical reaction.
Thin Film Deposition Techniques for AlSb
The fabrication of electronic and optoelectronic devices often requires the deposition of high-quality thin films of AlSb. Various techniques have been developed to achieve this, each with its own advantages and specific applications.
Molecular Beam Epitaxy (MBE) of AlSb Thin Films
Molecular Beam Epitaxy (MBE) is a sophisticated ultra-high vacuum (UHV) deposition technique renowned for producing high-purity, single-crystal thin films with atomic-layer precision. ibm.compldlab.cowikipedia.org The process takes place in a UHV environment (10⁻⁸ to 10⁻¹² Torr), where thermal beams of atoms or molecules of the constituent elements (in this case, aluminum and antimony) are directed onto a heated crystalline substrate. wikipedia.org The slow deposition rate, typically under 3,000 nm per hour, allows the atoms to arrange themselves into an epitaxial layer that follows the crystal structure of the substrate. wikipedia.org
MBE has been successfully used to grow AlSb thin films on various substrates, including Gallium Arsenide (GaAs) and Gallium Antimonide (GaSb). ibm.comosti.gov The quality and morphology of the film are highly dependent on growth parameters such as substrate temperature and the ratio of the elemental fluxes (V/III ratio). aip.org For instance, in the growth of InAs/AlSb quantum well structures, AlSb buffer layers were deposited at temperatures ranging from 600°C to 680°C to achieve smooth surface morphologies. aip.org MBE is particularly valuable for creating complex heterostructures, such as AlSb/Sb layers for phase-change memory applications, where precise control over interfaces is crucial. ibm.com
| Parameter | Description | Relevance to AlSb Growth |
| Vacuum | Ultra-high vacuum (10⁻⁸–10⁻¹² Torr) | Ensures high purity of the AlSb film by minimizing contamination from background gases. wikipedia.org |
| Source Material | High-purity elemental Aluminum and Antimony | Effusion cells heat the materials to produce atomic or molecular beams. pldlab.co |
| Substrate | Single crystal wafers (e.g., GaAs, GaSb) | Provides a crystalline template for the epitaxial growth of the AlSb film. ibm.com |
| Deposition Rate | Slow (typically < 3000 nm/hour) | Allows for precise, layer-by-layer growth and control of film thickness. wikipedia.org |
| Substrate Temp. | 600°C - 680°C for AlSb buffer layers | Influences surface morphology and crystal quality. aip.org |
Thermal Evaporation Methods for AlSb Layer Deposition
Thermal evaporation is a physical vapor deposition (PVD) technique used for creating thin films. korvustech.comvaccoat.com The process involves heating a source material, such as AlSb or its constituent elements, within a high-vacuum chamber. vaccoat.comangstromengineering.com The heating is typically achieved by passing a large electric current through a resistive element, like a tungsten boat, that holds the source material. numberanalytics.com This causes the material to evaporate, and the resulting vapor travels in a straight line through the vacuum to coat a substrate, where it condenses to form a thin film. angstromengineering.com
High vacuum (typically below 10⁻⁵ Torr) is essential to increase the mean free path of the vaporized atoms, ensuring they reach the substrate without colliding with background gas molecules, which would compromise the film's purity and directionality. angstromengineering.com While being a simpler and more cost-effective method compared to MBE, thermal evaporation offers less control over the crystallinity and stoichiometry of the deposited film. korvustech.comaemdeposition.com It is a viable method for applications where the precise crystalline structure is less critical. researchgate.net
| Step | Description |
| 1. Chamber Evacuation | A high vacuum is created to remove residual gases. angstromengineering.comaemdeposition.com |
| 2. Source Heating | The source material in a resistive boat is heated to its evaporation point. vaccoat.comnumberanalytics.com |
| 3. Vapor Deposition | The evaporated material travels through the vacuum and condenses on the substrate. korvustech.com |
| 4. Cooling | The substrate is cooled, solidifying the thin film. aemdeposition.com |
Electrodeposition and Chemical Bath Deposition (CBD) for AlSb Films
Electrodeposition and Chemical Bath Deposition (CBD) are solution-based methods for thin film synthesis. researchgate.netwikipedia.org These techniques are attractive due to their low cost, simplicity, and low operating temperatures (typically below 100°C). wikipedia.org
Electrodeposition involves depositing a material onto a conductive substrate by applying an electrical potential. It is one of the methods that has been adopted for preparing AlSb thin films. researchgate.netresearchgate.net
Chemical Bath Deposition (CBD) , also known as chemical solution deposition, involves the immersion of a substrate into an aqueous solution containing the precursor ions. wikipedia.org The thin film forms on the substrate through a controlled chemical reaction in the solution, leading to heterogeneous nucleation of the desired compound. wikipedia.orgworldwidejournals.com CBD can be scaled for large-area deposition and is capable of producing uniform films. wikipedia.org The properties of the deposited films can be controlled by optimizing the chemical bath's composition, pH, and temperature. worldwidejournals.com While widely used for metal chalcogenides like sulfides and selenides, its application to antimonides like AlSb is also recognized. researchgate.netwikipedia.org
| Feature | Description |
| Method | Deposition from an aqueous chemical solution. wikipedia.org |
| Temperature | Low, typically under 100°C. wikipedia.org |
| Cost | Inexpensive, requires minimal infrastructure. worldwidejournals.com |
| Scalability | Suitable for large-area batch processing. wikipedia.org |
| Control | Film properties are managed by adjusting bath parameters (precursors, temperature, pH). worldwidejournals.com |
Pulsed Laser Deposition (PLD) and Hot Wall Epitaxial Growth of AlSb
Pulsed Laser Deposition (PLD) is a PVD technique where a high-power pulsed laser is used to vaporize a target material inside a vacuum chamber. wikipedia.orgyoutube.com The intense laser pulse ablates the target, creating a plasma plume of energetic atoms, ions, and molecules that expands towards a heated substrate, depositing a thin film. wikipedia.org PLD has been successfully employed to fabricate AlSb thin films, including those doped with other elements like Zinc. mdpi.com For the growth of Zn-doped AlSb films, a laser with a 6 Hz repetition rate and 110 mJ pulse energy was directed at an AlSb:Zn target in a vacuum lower than 1.5 × 10⁻³ Pa. mdpi.com The properties of the resulting film, such as crystallinity and grain size, are heavily influenced by the substrate temperature during deposition. mdpi.com
Hot Wall Epitaxy (HWE) is another technique used for the growth of high-quality epitaxial films. researchgate.net This method is a variation of thermal evaporation that occurs in a heated enclosure (the "hot wall"). This setup helps to maintain a near-equilibrium condition between the vapor and the growing film, which minimizes material loss and improves the crystalline quality of the film. While specific parameters for AlSb are not detailed in the provided sources, the general principle involves heating the source material and the substrate within a heated tube, allowing for precise temperature control and a stable vapor pressure, which is conducive to epitaxial growth. researchgate.netusf.edu The technique has been shown to achieve high growth rates for other semiconductor materials like SiC. usf.edu
| Technique | Energy Source | Key Features |
| Pulsed Laser Deposition (PLD) | High-power pulsed laser | Stoichiometric transfer from target to film; energetic plasma plume. wikipedia.orgmdpi.com |
| Hot Wall Epitaxy (HWE) | Thermal (resistive heating) | Growth occurs in a heated enclosure; near-equilibrium conditions; improves crystal quality. researchgate.netresearchgate.net |
Nanostructure Synthesis and Low-Dimensional AlSb Systems
The synthesis of low-dimensional aluminum antimonide (AlSb) systems, including quantum dots and two-dimensional structures, has opened new avenues for exploring their unique electronic and optical properties. These advanced synthesis methodologies allow for precise control over the material's dimensions at the nanoscale, leading to novel applications in optoelectronics and quantum computing.
Colloidal Synthesis of AlSb Quantum Dots (QDs)
A significant breakthrough in the creation of AlSb nanostructures is the development of a colloidal synthesis method for producing high-quality quantum dots (QDs). This approach offers a cost-effective and scalable alternative to traditional high-temperature physical methods like the Czochralski and Bridgman methods. acs.org
The first successful colloidal synthesis of AlSb QDs involves the controlled reaction of aluminum chloride (AlCl₃) and tris(bis(trimethylsilyl)amide)antimony (Sb[N(Si(Me)₃)₂]₃) in the presence of a superhydride reducing agent. acs.orgresearchgate.net The synthesis is typically carried out using a hot-injection technique, a widely used method for producing monodisperse nanocrystals. researchgate.netsigmaaldrich.com This process involves the rapid injection of organometallic precursors into a hot solvent, which facilitates a burst of nucleation followed by controlled growth. sigmaaldrich.com
The synthesis procedure can be summarized in the following steps:
Precursor Preparation : The antimony precursor, Sb[N(Si(Me)₃)₂]₃, is synthesized through a metathesis reaction between antimony trichloride (B1173362) (SbCl₃) and lithium bis(trimethylsilyl)amide (LiN(Si(CH₃)₃)₂). acs.org
Hot-Injection Synthesis : The AlCl₃ and Sb[N(Si(Me)₃)₂]₃ precursors are injected into a hot solvent containing superhydride at a temperature of approximately 280 °C. researchgate.net The reaction time is a critical parameter that allows for tuning the size of the resulting AlSb QDs. acs.org
Purification : After the reaction, a two-step purification process is employed to separate the AlSb QDs from unreacted precursors and byproducts. This typically involves centrifugation to remove larger, non-emissive impurities, followed by precipitation and redispersion of the QDs in a suitable solvent like hexane. researchgate.netresearchgate.net
The resulting colloidal AlSb QDs exhibit sizes ranging from 5 to 9 nanometers. acs.orgresearchgate.net A key characteristic of these quantum dots is their tunable band-edge emission in the blue spectral range, with a quantum yield of up to 18%. acs.orgresearchgate.net This emission is a direct consequence of the quantum confinement effect, where the excitonic transitions are influenced by the size of the nanocrystals. acs.org
| Parameter | Value | Reference |
| Aluminum Precursor | Aluminum chloride (AlCl₃) | acs.org |
| Antimony Precursor | Tris(bis(trimethylsilyl)amide)antimony (Sb[N(Si(Me)₃)₂]₃) | acs.org |
| Synthesis Temperature | 280 °C | researchgate.net |
| Resulting QD Size | 5 - 9 nm | acs.orgresearchgate.net |
| Emission Spectrum | Blue spectral range | acs.org |
| Quantum Yield | Up to 18% | acs.orgresearchgate.net |
Theoretical and Computational Investigations of Aluminum Antimonide Electronic Structure
First-Principles Quantum Mechanical Calculations in AlSb Research
First-principles quantum mechanical calculations, based on fundamental physical laws without empirical parameters, are widely used to study AlSb. These methods offer insights into the electronic structure and properties from the atomic level.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a prevalent first-principles method applied extensively in AlSb research to simulate its electronic structure and properties. DFT calculations, often coupled with methods like the large unit cell (LUC) approach, have been used to investigate AlSb nanocrystals with varying numbers of core atoms, such as 8, 16, 54, and 64. These studies show that the size of the nanocrystal core atoms influences electronic properties, with some properties stabilizing as the number of core atoms increases. The energy gap, lattice constant, and total energy have been found to be inversely proportional to the number of core atoms in these nanocrystals. For instance, the energy gap of AlSb nanocrystals can decrease significantly at a certain number of core atoms, potentially placing it in the range of conductor materials. The density of states has been observed to increase with the number of core atoms. sapub.org
DFT has also been applied to study AlSb monolayers, investigating their electronic and optical properties. nih.gov Calculations using DFT, sometimes combined with many-body perturbation theory (such as GW), have explored the electronic properties of AlSb monolayers at different levels of theory (e.g., PBE, HSE03, HSE06) to account for electron-electron interaction. nih.gov DFT calculations have confirmed the dynamical stability of the AlSb monolayer. nih.gov
Furthermore, DFT, particularly using the Full Potential Linearized Augmented Plane Wave (FP-LAPW) method, has been employed to study the structural, electronic, and optical properties of indium-doped aluminum antimonide alloys (Al₁₋ₓInₓSb). researchgate.netresearchgate.netdntb.gov.uadntb.gov.ua These studies utilize approximations like the generalized gradient approximation (GGA) and the Tran-Blaha modified Becke-Johnson (TB-mBJ) potential to determine electronic parameters such as band structure and density of states. researchgate.netresearchgate.netdntb.gov.uadntb.gov.ua DFT calculations have indicated that binary AlSb is an indirect band gap semiconductor (Γ-L or Γ-X). researchgate.netresearchgate.netdntb.gov.uadntb.gov.ua Doping with indium can lead to a shift from an indirect to a direct (Γ-Γ) band gap, making the material optically active. researchgate.netresearchgate.netdntb.gov.uadntb.gov.ua
DFT calculations have also been used to investigate the properties of intrinsic point defects in bulk aluminum antimonide, addressing finite-size effects, band gap errors, and symmetry reduction in defect structures. materialsmodeling.orgaps.org
Hartree-Fock Formalism for AlSb Nanoclusters
The Hartree-Fock (HF) method, specifically the restricted Hartree-Fock (RHF) formalism within the large unit cell (LUC) framework, has been utilized to investigate the band structure of AlSb nanoclusters. scirp.orgresearchgate.net Studies employing LUCs of varying atom numbers (e.g., 8, 16, 54, 64, and 128 atoms) have analyzed properties such as cohesive energy, energy gap, valence bandwidth, and the density of states of the energy levels for AlSb nanoclusters. scirp.orgresearchgate.net These investigations have revealed that the band structure of AlSb nanoclusters differs significantly from that of bulk AlSb crystals. scirp.org The valence band width and the absolute value of the cohesive energy have been shown to increase with increasing AlSb crystal size, tending to stabilize for nanoclusters exceeding 50 atoms. scirp.org Calculations using unrestricted Hartree-Fock formalism with Slater Type Orbitals (STO) basis sets have also been performed on AlSb nanocrystals. sapub.org
Configuration Interaction (CI) Calculations for AlSb Molecular Spectroscopy
Relativistic configuration interaction (CI) calculations have been conducted to study the electronic spectrum of the AlSb molecule. capes.gov.br These calculations involve constructing potential energy curves for numerous electronic states and computing spectroscopic constants (including equilibrium bond length, vibrational frequency, and dissociation energy) for low-lying states. capes.gov.br CI wave functions are used to compute transition moments for electric dipole-allowed and spin-forbidden transitions. capes.gov.br Theoretical studies have estimated the radiative lifetimes of low-lying excited states of the AlSb molecule at different vibrational levels. capes.gov.br
KKR-CPA-DFT Method for Doped AlSb Systems
The Korringa–Kohn–Rostoker coherent potential approximation (KKR-CPA) method, combined with DFT (KKR-CPA-DFT), has been applied to investigate the electronic structure of doped AlSb compounds, such as chromium-doped AlSb. researchgate.netajol.infoajol.info This first-principles approach is suitable for calculating the electronic states of disordered alloys and provides a theoretical framework for understanding the electronic, magnetic, and transport properties of solid solutions and non-stoichiometric compounds. ufl.eduwikipedia.org KKR-CPA-DFT has been used to explore the effect of doping on the stability and electronic properties of dilute magnetic semiconductors based on AlSb. ajol.infoajol.info
Advanced Exchange-Correlation Functionals in AlSb Studies (e.g., GGA, TB-mBJ, Hybrid Functionals)
Various exchange-correlation functionals are employed within DFT to improve the accuracy of electronic structure calculations for AlSb. The Generalized Gradient Approximation (GGA), particularly the Perdew-Burke-Ernzerhof (PBE) functional, is commonly used for calculating structural, electronic, and optical properties. sapub.orgresearchgate.netresearchgate.netdntb.gov.uadntb.gov.uaaip.orgresearchgate.net However, GGA is known to underestimate band gaps in semiconductors. To address this, the Tran-Blaha modified Becke-Johnson (TB-mBJ) potential is frequently used, often in conjunction with GGA, to obtain more accurate band gap values and electronic parameters like band structure and density of states for AlSb and its alloys. researchgate.netresearchgate.netdntb.gov.uadntb.gov.uaresearchgate.net Hybrid functionals, which mix a portion of exact Hartree-Fock exchange with DFT exchange-correlation, are also used to provide better descriptions of electronic structure, particularly band gaps. nih.gov Studies on AlSb monolayers, for instance, have utilized hybrid functionals like HSE03 and HSE06. nih.gov The choice of functional impacts the calculated electronic properties, including the nature and value of the band gap.
Band Structure Theory and Analysis of AlSb
The electronic band structure is a fundamental property that dictates the electrical and optical behavior of a material. Theoretical calculations play a crucial role in determining and analyzing the band structure of AlSb. Bulk AlSb is generally characterized as an indirect band gap semiconductor. researchgate.netresearchgate.netdntb.gov.uadntb.gov.uaaps.orgresearchgate.netwikipedia.orgresearchgate.net The maximum of the valence band is typically located at the Γ point in the Brillouin zone, while the minimum of the conduction band is at the L or X point, depending on the specific calculation and potential inclusion of effects like compositional disorder in alloys. researchgate.netresearchgate.netdntb.gov.uadntb.gov.uaresearchgate.net
Theoretical calculations using DFT and other methods have consistently shown this indirect nature for pure AlSb. researchgate.netresearchgate.netdntb.gov.uadntb.gov.uaresearchgate.netresearchgate.net The calculated indirect band gap values can vary depending on the functional and method used. For example, GGA calculations often yield lower band gaps compared to experimental values, while meta-GGA functionals like TB-mBJ and hybrid functionals tend to provide values closer to experimental observations. researchgate.netresearchgate.netdntb.gov.uadntb.gov.uaresearchgate.net
Studies on AlSb nanoclusters using the Hartree-Fock method have shown that the band structure can differ significantly from the bulk material, highlighting the influence of quantum confinement effects. scirp.orgresearchgate.net In AlSb alloys, such as AlInSb, theoretical studies have demonstrated that alloying can modify the band structure, potentially inducing a transition from an indirect to a direct band gap at certain compositions. researchgate.netresearchgate.netdntb.gov.uadntb.gov.ua This transition is of significant interest for optoelectronic applications, as direct band gap materials are generally more efficient for light emission and absorption.
Theoretical analysis of the band structure also involves examining the density of states, which provides information about the distribution of electronic states at different energy levels. sapub.orgscirp.orgresearchgate.netaip.org Partial density of states calculations can further reveal the contributions of different atomic orbitals to the electronic states near the Fermi level. aip.org For instance, in 2D planar AlSb, states near the Fermi level have contributions from both Al and Sb p-orbitals, with a higher contribution from Sb p-orbitals. aip.org
Data Table: Calculated Electronic Properties of AlSb from Selected Theoretical Studies
| Property | System | Method/Functional | Value | Notes | Source |
| Energy Gap (eV) | AlSb Nanocrystal | DFT/GGA/LUC | 0.03 | At 54 core atoms, in range of conductor | sapub.org |
| Energy Gap (eV) | AlSb Nanocrystal | RHF/LUC | Varies with size | Different from bulk | scirp.org |
| Band Gap (eV) | AlSb Monolayer | DFT/GW | 1.35 | Direct quasiparticle band gap | nih.gov |
| Direct Gap (eV) | AlSb Monolayer | DFT/PBE | 1.52 | At Γ point | aip.org |
| Indirect Gap (eV) | AlSb Monolayer | DFT/PBE | 1.31 | At K-M point | aip.org |
| Band Gap (eV) | Bulk AlSb | DFT (various) | Indirect | Γ-L or Γ-X | researchgate.netresearchgate.netdntb.gov.uadntb.gov.uaresearchgate.netresearchgate.net |
| Lattice Constant (nm) | Bulk AlSb | Experimental | 0.61 | wikipedia.org | |
| Lattice Constant (Å) | 2D Planar AlSb | DFT/GGA/PBE | 4.46 | Calculated equilibrium | aip.org |
| Bond Length (Å) | 2D Planar AlSb | DFT/GGA/PBE | 2.57 | Calculated | aip.org |
| Cohesive Energy (eV) | 2D Planar AlSb | DFT/GGA/PBE | 6.85 | Comparable to other reported values | aip.org |
| Cohesive Energy (eV) | AlSb Nanoclusters | RHF/LUC | Increases with size | Stabilizes for >50 atoms | scirp.org |
| Dissociation Energy (eV) | AlSb Molecule | Relativistic CI | 1.44 | Ground-state spin component | capes.gov.br |
| Equilibrium Bond Length (Å) | AlSb Molecule | Relativistic CI | 2.79 | Ground state (X³Σ⁻) | capes.gov.br |
| Vibrational Frequency (cm⁻¹) | AlSb Molecule | Relativistic CI | 249 | Ground state (X³Σ⁻) | capes.gov.br |
Direct and Indirect Bandgap Characterization in Bulk and Low-Dimensional AlSb
Bulk AlSb is characterized by an indirect bandgap. scirp.orgdntb.gov.ua Computational studies using density functional theory (DFT) have investigated the electronic properties of AlSb in both bulk and low-dimensional forms, such as monolayers. nih.gov For bulk AlSb, calculations using the generalized gradient approximation (GGA-PBE) typically show an indirect (Γ-X) bandgap. dntb.gov.uaresearchgate.net With the inclusion of spin-orbit interaction (SOI), first-principles calculations have determined the indirect bandgap (Г − Δmin) of AlSb to be around 1.66 eV, showing good agreement with experimental data. researchgate.net
In the two-dimensional limit, such as monolayer AlSb, theoretical investigations using first-principles calculations coupled with the Bethe-Salpeter equation have revealed interesting electronic properties. nih.govaps.org Monolayer AlSb is predicted to be a semiconductor with a direct quasiparticle band gap. nih.gov One study using the HSE@G0W0 approach estimated the bandgap of double-layer honeycomb (DLHC) AlSb to be 1.06 eV, while experimental results showed a bandgap of 0.93 eV, both substantially smaller than the bulk value of 1.6 eV. researchgate.net The energy gap in the two-dimensional limit is generally smaller than in their bulk counterparts for III-V semiconductors like AlSb. arxiv.org
Theoretical studies on AlSb nanoclusters using the ab initio restricted Hartree-Fock method within the large unit cell formalism have shown that the band structure of AlSb nanoclusters differs significantly from that of bulk AlSb crystal. scirp.orgresearchgate.net The energy gap of aluminum antimony nanocrystal can drop to a very small value (0.03 eV) at 54 core atoms, suggesting a transition towards conductor-like behavior at certain sizes. sapub.org
Comparative Band Structure Analysis: AlSb Nanoclusters versus Bulk Crystalline AlSb
Computational studies highlight notable differences in the electronic structure and band characteristics between AlSb nanoclusters and bulk crystalline AlSb. The ab initio restricted Hartree-Fock method applied to AlSb nanoclusters of varying sizes (8, 16, 54, 64, and 128 atoms) indicates a significant deviation in band structure compared to the bulk material. scirp.orgresearchgate.net As the size of the AlSb crystal increases in the nanocluster regime, the valence band width and the absolute value of cohesive energy tend to increase, stabilizing for nanoclusters exceeding 50 atoms. scirp.orgresearchgate.net The energy gap in nanoclusters shows fluctuating values, which are linked to the geometry of the crystal. scirp.org The electronic structure of AlSb nanoclusters is significantly different from that of the bulk AlSb crystal. scirp.orgresearchgate.net The density of states in nanocrystals is also different from bulk materials due to the quantum size effect on electrons. sapub.org
Effects of Spin-Orbit Interaction (SOI) on AlSb Electronic Properties
Spin-orbit interaction (SOI) is a relativistic effect that significantly influences the electronic properties of AlSb. researchgate.netnih.govaps.org First-principles calculations have demonstrated that the inclusion of SOI is crucial for accurately predicting the ground state and electronic structure of AlSb, particularly in its two-dimensional monolayer form. nih.govaps.orgarxiv.org SOI couples the magnetic field experienced by an electron with its spin magnetic moment, lifting the degeneracy between different spin states and causing energy splitting. nanoacademic.com
In bulk AlSb, the addition of SOI causes splitting of Sb-p states in the upper valence band and Al-s states in the lower conduction band at symmetry points. researchgate.net This splitting can lead to a reduction of the bandgap. nanoacademic.com For monolayer AlSb, the electronic structure is dominated by spin-orbit coupling. nih.gov The stronger SOI of Sb compared to Al leads to a remarkable upward shift of the top valence band, narrowing the energy gap. arxiv.org Theoretical studies have shown that with SOI, monolayer AlSb becomes a direct gap semiconductor at room temperature. aps.orgarxiv.org
Theoretical Spectroscopy of AlSb Molecules
Theoretical studies employing relativistic configuration interaction calculations have investigated the electronic spectrum of the AlSb molecule. capes.gov.bracs.orgacs.org These calculations involve constructing potential energy curves for various electronic states and computing spectroscopic constants such as equilibrium bond length (re), vibrational frequency (ωe), and dissociation energy (De). capes.gov.bracs.org For the ground state (X³Σ⁻) of the AlSb molecule, the equilibrium bond length is estimated to be 2.79 Å and the vibrational frequency around 249 cm⁻¹. capes.gov.bracs.org The computed dissociation energy of the ground-state spin component is 1.44 eV. capes.gov.br Theoretical spectroscopy also involves calculating transition moments for electric dipole-allowed and spin-forbidden transitions and estimating radiative lifetimes of low-lying excited states. capes.gov.br The electronic states of AlSb molecules have been compared with those of isovalent molecules like AlP, GaAs, GaSb, and InSb. capes.gov.br
Phonon Dynamics and Electron-Phonon Coupling in AlSb Systems
The study of phonon dynamics and electron-phonon coupling in AlSb systems is crucial for understanding thermal transport and carrier relaxation mechanisms. Theoretical methodologies, including microscopic approaches like norm-conserving pseudopotential and density-functional procedures, are used to comprehend the dynamical characteristics of AlSb layers in superlattices. aip.org These methods, while computationally demanding, offer higher predictive capabilities for linking interfacial phonon traits to experimental results. aip.org
In (AlSb)n/(GaSb)m superlattices, a large separation exists between the optical phonons of AlSb (321–343 cm⁻¹) and GaSb (229–236 cm⁻¹), which is expected to lead to certain effects on phonon dynamics. aip.org Calculated atomic displacements of optical modes in superlattices show that localization of atomic vibrations in the interfacial transition region can result in a remarkable gain of Raman intensities. aip.org
Electron-phonon coupling significantly influences the temperature-dependent electronic band gap shift in semiconductors like AlSb. researchgate.net This shift is affected by the phonon density and phonon energy. researchgate.net First-principles calculations have been used to derive optical phonon scattering rates in InAs/AlSb superlattices, comparing them with bulk InAs. researchgate.net While bulk InAs shows higher optical phonon scattering rates, the peak scattering rates of optical phonons with frequencies above the energy gap are much smaller in the superlattice. researchgate.net The phononic properties of AlSb, with its larger phonon bandgap compared to InAs, can inhibit thermalization rates in InAs/AlSb-based multi-quantum wells and superlattices. nsf.gov Increasing the AlSb contribution in superlattices causes the phonon density-of-states to approach the behavior of bulk AlSb, with its large phonon bandgap. nsf.gov
Theoretical studies have also investigated phonon-phonon interactions in AlSb. aps.org Four-phonon scattering in AlSb can significantly suppress optic phonon lifetimes, a phenomenon where the lowest-order theory of phonon-phonon interactions may fail. aps.org
Pressure-Induced Structural Phase Transitions and Electronic Properties in AlSb
Hydrostatic pressure can induce structural phase transitions and significantly alter the electronic properties of AlSb. Theoretical studies exploring the effect of hydrostatic pressure on AlSb, a prototypical indirect gap semiconductor, show that decreasing the lattice volume transforms the crystal into a denser structure. uh.edu At ambient pressure, AlSb exists in the zinc-blende (ZB) phase, which has the lowest minimum total energy and is the most stable structure. uh.edu
Under high pressure, AlSb transforms to the β-Sn phase, which is characterized as a free-electron-like metal. uh.edu Analysis of the variations of valence pseudocharge densities with decreasing lattice volume indicates a large transfer of electronic charge from the bonding region to the nonbonding region, suggesting that AlSb becomes more metallic under pressure. uh.edu The maximum of the charge density at the bond center decreases considerably, while the charge distribution at the atom sites increases. uh.edu
The effect of pressure on the mechanical properties of zinc-blende AlSb semiconductors has also been investigated using methods like the local empirical pseudo-potential method. researchgate.net Quantities such as elastic constants, bulk modulus, shear modulus, and Young's modulus are affected by pressure. researchgate.net The mechanical stability criteria for AlSb are fulfilled for pressures up to 120 Kbar. researchgate.net Studies on strained GaSb-AlSb quantum wells under hydrostatic pressure have shown a pressure shift of the quantized exciton (B1674681) smaller than the GaSb band-gap shift, which can be analyzed considering nonparabolicity and the change of the quantized Rydberg versus pressure. aps.org
Defect Science and Doping Engineering in Aluminum Antimonide
Intrinsic Point Defects in AlSb Crystalline Structures
Intrinsic point defects are imperfections in the crystal lattice that involve the constituent atoms of the material. In aluminum antimonide, the primary intrinsic point defects include vacancies, antisite defects, and interstitials. The formation energies and concentrations of these defects are highly dependent on the chemical potential of the constituent elements, which can be controlled during crystal growth and processing.
Investigation of Vacancies (V_Al, V_Sb) and Their Formation Energies and Stability
Vacancies are lattice sites that are unoccupied by an atom. In AlSb, both aluminum vacancies (V_Al) and antimony vacancies (V_Sb) can exist. Density functional theory (DFT) calculations have been employed to investigate the formation energies and stability of these vacancies.
The aluminum vacancy (V_Al) is considered one of the most important intrinsic defects in AlSb, particularly in its 3- charge state (V_Al³⁻). aps.orgresearchgate.net The formation energy of vacancies is a critical parameter that determines their concentration at a given temperature. Studies have shown that the formation energies of charged vacancies are particularly sensitive to the position of the Fermi level. nih.gov
The stability of these vacancies is influenced by the growth conditions. For instance, under Al-rich conditions, the formation energy of V_Al is higher, making it less likely to form, while under Sb-rich conditions, its formation energy is lower. The concentration of total native defects, including vacancies, near the melting temperature of AlSb is estimated to be in the range of 10¹⁶–10¹⁷ cm⁻³. researchgate.net At lower temperatures, this concentration is expected to decrease significantly. researchgate.net
Table 1: Key Intrinsic Point Defects in Aluminum Antimonide
| Defect Type | Symbol | Common Charge States | Significance |
| Aluminum Vacancy | V_Al | 3- | A dominant native defect, especially under certain doping and chemical potential conditions. aps.orgresearchgate.netresearchgate.net |
| Antimony Vacancy | V_Sb | - | Contributes to the overall defect landscape, though often less dominant than V_Al or antisites. |
| Antimony Antisite | Sb_Al | 0, 1+ | A low-energy defect with significant electronic implications, including carrier compensation and trapping. aps.orgresearchgate.netrsc.orgresearchgate.net |
| Aluminum Antisite | Al_Sb | - | Generally has a higher formation energy compared to the Sb_Al antisite. |
| Aluminum Interstitial | Al_i | 1+ | A dominant defect under Al-rich conditions, leading to n-type conductivity. aps.orgresearchgate.netnih.govresearchgate.net |
Antisite Defects (Sb_Al, Al_Sb) and Their Electronic Implications
Antisite defects occur when an atom of one type occupies a lattice site normally reserved for the other type of atom. In AlSb, this leads to antimony-on-aluminum-site (Sb_Al) and aluminum-on-antimony-site (Al_Sb) defects.
The antimony antisite (Sb_Al) is a particularly significant defect in AlSb. rsc.orgresearchgate.net It is a low-energy defect, meaning it can form relatively easily. rsc.orgresearchgate.net The Sb_Al defect can exist in neutral (Sb_Al⁰) and positively charged (Sb_Al¹⁺) states. aps.orgresearchgate.net From an electronic perspective, the Sb_Al antisite is known to be effective in compensating for holes, which can be introduced by residual impurities like carbon. rsc.orgresearchgate.net However, it also acts as a deep electron trap, which can be detrimental to carrier transport by reducing the carrier drifting length. rsc.orgresearchgate.net This dual role makes the control of Sb_Al concentration critical for device performance. Furthermore, the Sb_Al defect in AlSb is suggested to exhibit light-induced metastability, a phenomenon also observed with the arsenic antisite in gallium arsenide (GaAs). rsc.orgresearchgate.net
The aluminum antisite (Al_Sb), on the other hand, is generally found to have a higher formation energy than the Sb_Al defect, making it a less common intrinsic defect under most conditions.
Interstitial Defects in AlSb Materials
Interstitial defects are atoms that occupy a site in the crystal lattice that is not a regular lattice site. In AlSb, the aluminum interstitial (Al_i) is a key interstitial defect.
Studies have identified the aluminum interstitial, particularly in its 1+ charge state (Al_i¹⁺), as one of the most important intrinsic defects, especially under Al-rich growth conditions. aps.orgresearchgate.netnih.gov The presence of these positively charged interstitials can lead to n-type conductivity in nominally undoped AlSb. nih.govresearchgate.net The concentration and dominance of Al_i are highly dependent on the chemical environment and doping levels within the material. researchgate.net
Extrinsic Impurity Doping Mechanisms in AlSb
The controlled introduction of extrinsic impurities, or dopants, is a fundamental technique for modifying the electronic and magnetic properties of semiconductors. In AlSb, various elements have been investigated as dopants to achieve desired functionalities.
Doping with Transition Metals (e.g., Chromium, Manganese) for Magnetic Property Modulation
The introduction of transition metals into the AlSb lattice is a strategy to induce and control magnetic properties, with the goal of developing diluted magnetic semiconductors (DMSs) for spintronic applications.
While direct studies on chromium (Cr) and manganese (Mn) doping in AlSb are not extensively detailed in the provided search results, research on similar III-V semiconductors like gallium nitride (GaN) shows that doping with transition metals such as manganese can lead to promising spintronic materials. wikipedia.org The magnetic properties of such doped materials are highly dependent on the concentration and lattice position of the dopant atoms. nih.gov For instance, in other alloy systems, Cr-doping has been shown to induce ferromagnetic ordering. rsc.org The magnetic behavior in these materials often arises from the interaction between the localized d-electrons of the transition metal ions and the charge carriers of the host semiconductor.
Incorporation of Group IV, V, and II Impurities (e.g., Selenium, Tellurium, Indium, Magnesium, Zinc, Scandium, Phosphorus, Bismuth)
Doping with elements from various groups of the periodic table allows for the tuning of AlSb's electronic properties, such as carrier type and concentration.
Group II Impurities (Magnesium, Zinc): Magnesium (Mg) has been explored as a p-type dopant in AlSb. wikipedia.org By substituting aluminum atoms, Mg increases the concentration of holes, thereby enhancing the electrical conductivity. wikipedia.org This has been shown to improve the thermoelectric performance of AlSb. wikipedia.org Zinc (Zn) is another p-type dopant for AlSb. wikipedia.orgncert.nic.in Zn-doped AlSb thin films have been prepared with the aim of creating p-type material and have shown potential for use in photovoltaic devices. wikipedia.orgncert.nic.in
Group IV Impurities: Doping with Group IV elements can lead to either n-type or p-type behavior depending on which sublattice the dopant incorporates into. The process of doping with Group IV elements is a common strategy for band gap engineering in semiconductors. acs.org
Group V Impurities (Phosphorus, Bismuth): The introduction of other Group V elements like phosphorus (P) or bismuth (Bi) would create isoelectronic alloys (AlSbP, AlSbBi). While specific studies on P and Bi doping in AlSb were not prominent in the search results, research on similar systems indicates that such doping can modify the band structure and optical properties. For example, aluminum doping in bismuth telluride has been shown to decrease the optical bandgap.
Other Dopants (Selenium, Tellurium, Indium, Scandium): Tellurium (Te) has been investigated as a dopant in AlSb. acs.org The incorporation of Te can significantly alter the electronic and optical properties of the material. When co-doped with vanadium, Te has been shown to enhance the half-metallic characteristics and significantly increase the Curie temperature of V-doped AlSb, making it a candidate for spintronic applications. researchgate.net
Indium (In) doping creates the ternary alloy aluminum indium antimonide (AlInSb). wikipedia.org This alloying allows for the tuning of the bandgap and lattice constant. wikipedia.org A notable property of AlInSb is the transition from an indirect bandgap, characteristic of AlSb, to a direct bandgap at a certain In composition, which is highly relevant for optoelectronic device applications. wikipedia.org
Scandium (Sc) doping has been studied in similar III-V nitrides like aluminum nitride (AlN), where it has been shown to enhance piezoelectric properties. mdpi.com While direct reports on Sc-doped AlSb are scarce, the findings in AlN suggest that Sc could potentially modify the electromechanical properties of AlSb.
Table 2: Effects of Various Dopants on Aluminum Antimonide Properties
| Dopant Element | Group | Primary Effect | Potential Application | Reference(s) |
| Magnesium (Mg) | II | p-type doping, increases hole concentration | Thermoelectrics | wikipedia.org |
| Zinc (Zn) | II | p-type doping | Photovoltaics | wikipedia.orgncert.nic.in |
| Tellurium (Te) | VI | Modifies electronic and magnetic properties (with V co-doping) | Spintronics | acs.orgresearchgate.net |
| Indium (In) | III | Bandgap and lattice constant tuning, indirect-to-direct bandgap transition | Optoelectronics | wikipedia.org |
Role of Oxygen Impurities in Carrier Mobility Degradation in AlSb
Oxygen is a common and highly detrimental impurity in aluminum antimonide (AlSb), significantly impacting its electronic properties and degrading carrier mobility. aps.orgarxiv.org Unlike other group VI elements such as sulfur, selenium, and tellurium, which typically substitute for antimony (Sb) and act as deep donors, oxygen behaves differently. aps.orgarxiv.org First-principles calculations reveal that oxygen is most likely to be incorporated into the AlSb lattice as an interstitial defect (Oᵢ) rather than substituting for an Sb atom. aps.org
Specifically, the tetrahedral interstitial site surrounded by aluminum (Al) atoms is the most stable configuration for oxygen over a wide range of the electron chemical potential. aps.org In this position, oxygen acts as an acceptor, introducing energy levels into the band gap. The interstitial oxygen (Oᵢ) in a -2 charge state is particularly stable, with transition levels at 0.1 eV (0/-1) and 0.5 eV (-1/-2) above the valence band maximum (VBM). aps.org
The presence of these oxygen-related defects introduces scattering centers that disrupt the periodic potential of the crystal lattice, leading to a reduction in charge carrier mobility. aps.orgarxiv.org Along with carbon, oxygen is considered one of the most harmful impurities to carrier transport in AlSb. aps.orgarxiv.org During the growth process of AlSb crystals, oxygen can be unintentionally incorporated from the gas phase, the components of the growth chamber, or the raw source materials. aps.org Even in highly optimized growth processes, reducing oxygen concentration below approximately 10¹⁵ cm⁻³ is challenging. aps.org The degradation of mobility is a critical issue, especially for applications requiring high-purity materials with minimal carrier scattering, such as radiation detectors. aps.org
Table 1: Properties of Oxygen Impurity in AlSb
| Property | Description | Source |
| Incorporation Site | Primarily as a tetrahedral interstitial (Oᵢ) surrounded by Al atoms. | aps.org |
| Electrical Activity | Predominantly acts as an acceptor. | aps.orgarxiv.org |
| Charge State | Most stable in a q = -2 charge state. | aps.org |
| Transition Levels | Introduces acceptor levels at 0.1 eV (0/-1) and 0.5 eV (-1/-2) above the VBM. | aps.org |
| Effect on Mobility | Acts as a strong scattering center, significantly degrading carrier mobility. | aps.orgarxiv.org |
| Common Source | Unintentional contamination from the growth environment and source materials. | aps.org |
Hydrogenation and Isovalent Impurities (e.g., Nitrogen) in AlSb
The introduction of specific impurities, either through hydrogenation or isovalent doping, can be used to modify the properties of AlSb.
Hydrogenation: Hydrogen can be introduced into the AlSb lattice, where its properties have been studied using first-principles calculations. aps.orgarxiv.org Like other impurities, hydrogen can occupy various sites within the crystal and influence its electronic characteristics. The reversible hydrogenation of aluminum, supported by other compounds, has been explored as a potential pathway for hydrogen storage, demonstrating the interaction between hydrogen and aluminum-based materials. rsc.org
Isovalent Impurities (Nitrogen): Isovalent doping involves introducing an element from the same group as the host atom it replaces, thereby maintaining the same number of valence electrons. In AlSb, nitrogen, a group V element like antimony, is an example of an isovalent impurity. When nitrogen substitutes for an antimony atom (Nₛₑ), it is generally considered to be electrically inactive. arxiv.orgresearchgate.netaps.org This is because it does not introduce excess electrons or holes into the system.
However, the introduction of isovalent impurities can still have subtle but important effects. It can induce local strain and alter the electronic band structure without creating traditional donor or acceptor levels. While nitrogen doping in AlSb is less studied compared to other III-V semiconductors like Gallium Nitride (GaN), studies on other materials show that nitrogen doping can be used to tune electronic and optical properties. arxiv.orgresearchgate.netaps.orgwikipedia.org For instance, in some compounds, isovalent doping can lead to the formation of deep trap states that can affect carrier lifetime and luminescence efficiency.
Table 2: Characteristics of Hydrogen and Nitrogen Impurities in AlSb
| Impurity | Incorporation Method | Typical Role | Effect on Properties | Source |
| Hydrogen | Hydrogenation | Can act as a passivating agent or introduce defects. | Modifies electronic characteristics. | aps.orgarxiv.orgrsc.org |
| Nitrogen | Isovalent Doping (substitutes for Sb) | Generally electrically inactive. | Can induce local strain and subtly alter the band structure. | arxiv.orgresearchgate.netaps.org |
Defect Engineering for Tailoring AlSb Properties
Intentional Defect Creation for Electronic and Magnetic Property Tuning
Defect engineering, the controlled introduction of defects, is a powerful technique for tailoring the electronic and magnetic properties of semiconductor materials like AlSb. aps.org By creating specific point defects such as vacancies, antisites, or impurity-vacancy complexes, it is possible to modify the material's band structure, carrier concentration, and even induce magnetic behavior. aps.orgaps.org
First-principles calculations are a key tool for predicting the effects of various defects. arxiv.orgresearchgate.net For instance, introducing specific foreign impurities can transform a semiconductor into a metallic state. arxiv.orgresearchgate.netaps.org The formation of impurity states within the band gap is a primary mechanism for this tuning. aps.org These states can act as stepping stones for charge carriers, effectively reducing the band gap or introducing new optical absorption pathways. arxiv.orgresearchgate.net
In some materials, the creation of defect complexes has been shown to induce spin polarization, leading to a net magnetic moment in an otherwise non-magnetic material. aps.org This opens the possibility of developing dilute magnetic semiconductors based on AlSb. The choice of dopant, its concentration, and its location within the lattice (substitutional or interstitial) are all critical parameters that can be controlled to achieve the desired properties. aps.org The thermodynamic stability of these defects is a crucial consideration, as defects with lower formation energy are more likely to be incorporated during growth. arxiv.orgresearchgate.netaps.org
Defect Filter Layers (DFL) in Heteroepitaxial Growth (e.g., AlSb/GaSb DFLs)
In the heteroepitaxial growth of antimonide-based materials, such as Gallium Antimonide (GaSb) on silicon (Si) substrates, a significant lattice mismatch exists, which leads to a high density of threading dislocations and other defects. researchgate.netosti.gov To mitigate this, defect filter layers (DFLs) are employed. An AlSb buffer layer is often used in this context, playing a crucial role in improving the quality of the subsequently grown GaSb film. researchgate.netosti.gov
The growth of AlSb on Si occurs via the Volmer-Weber (island formation) mode. osti.gov These AlSb islands help to confine the misfit dislocations to the AlSb/Si interface. researchgate.net The interface between the AlSb buffer and the GaSb layer further facilitates the annihilation and filtering of threading dislocations. researchgate.net The high density of AlSb islands promotes the annihilation of defects in the initial GaSb layer. researchgate.net
By engineering a structure with multiple layers, such as an InGaSb/GaSb superlattice on top of the AlSb buffer, the threading dislocation density (TDD) can be further reduced by orders of magnitude. researchgate.net These layers create additional interfaces that bend and terminate dislocations, preventing them from propagating into the active layers of a device. This technique is essential for fabricating high-performance electronic and optoelectronic devices on mismatched substrates like silicon. researchgate.net
Carrier Compensation and Trapping Phenomena Induced by Defects
Defects in AlSb can lead to two significant phenomena that affect its electrical behavior: carrier compensation and carrier trapping.
Carrier Compensation: This occurs when defects with a specific electrical activity (e.g., donors) are introduced to counteract the effect of existing impurities or defects with the opposite activity (e.g., acceptors). aps.orgarxiv.org For example, unintentional impurities like carbon and oxygen, which act as acceptors in AlSb, can be compensated by intentionally doping the material with a donor element. aps.orgarxiv.org Tellurium (Te) has been identified as a suitable compensating donor for AlSb because it has a minimal negative impact on carrier mobility compared to the detrimental effects of carbon and oxygen. aps.orgarxiv.org By carefully controlling the concentration of the compensating dopant, it is possible to achieve a material with very high resistivity and a low net carrier concentration, which is desirable for applications like radiation detectors. aps.org This process relies on achieving charge neutrality within the material. osti.gov
Carrier Trapping: This is a dynamic process where defects create localized energy states within the band gap that can capture free charge carriers (electrons or holes). umich.edunih.govrsc.org These carriers are held for a period before being re-emitted to the band (de-trapping) or recombining with a carrier of the opposite type. nih.govresearchgate.net Oxygen impurities, for example, can create mid-gap states that act as carrier traps. umich.edu The trapping process can be observed through techniques like transient absorption spectroscopy, where the presence of defects leads to a signature decay in the signal as carriers are captured. umich.edu Trapping can be detrimental to device performance by reducing carrier lifetime and mobility. nih.govrsc.orgresearchgate.net The density of trap states and their energy level within the band gap determine the efficiency of the trapping process. nih.govrsc.org
Heterostructures and Interface Physics of Aluminum Antimonide Systems
Epitaxial Growth of AlSb-Based Heterostructures
Molecular Beam Epitaxy (MBE) is the predominant technique for fabricating AlSb-based heterostructures, offering atomic-layer precision which is critical for these complex devices. shareok.org The growth of high-quality crystals is challenging, particularly for devices like interband cascade lasers and detectors, which may consist of hundreds of quantum wells. shareok.org Achieving strain-balanced structures and smooth surface morphologies is paramount for optimal device performance. ucsb.edushareok.org
The InAs/AlSb system is distinguished by its type-II staggered band alignment and a remarkably large conduction band offset of approximately 1.35 eV. ucsb.edu This creates exceptionally deep quantum wells, providing excellent electron confinement, which is highly advantageous for various applications, including high-frequency field-effect transistors (FETs) and infrared detectors. ucsb.eduresearchgate.net
The epitaxial growth of InAs/AlSb quantum wells is typically performed via MBE on substrates like Gallium Arsenide (GaAs) or GaSb. shareok.orgnih.gov A significant challenge is the lattice mismatch between the active region and commonly used substrates like GaAs (~7%). arxiv.org To overcome this, thick buffer layers are employed to accommodate the strain and reduce dislocation density. Research has shown that using an Al₀.₇₅Ga₀.₂₅Sb buffer layer can be more effective than a pure AlSb buffer, leading to smoother surface morphology and significantly higher electron mobility in the InAs quantum well. arxiv.org In one study, an optimized Al₀.₇₅Ga₀.₂₅Sb buffer layer enabled the achievement of a room-temperature electron mobility as high as 27,000 cm²/Vs with a carrier sheet density of 4.54 x 10¹¹/cm². arxiv.org
The transport properties of InAs/AlSb quantum wells are highly sensitive to the well width and growth conditions. ucsb.edu Room-temperature mobilities in the range of 30,000–33,000 cm²/V·s are routinely achieved in high-quality, modulation-doped samples. ucsb.edu Even unintentionally doped wells exhibit high electron concentrations, often attributed to deep donors in the AlSb barriers that ionize by draining electrons into the deep InAs well. ucsb.edu
Table 1: Reported Electron Mobility in InAs/AlSb Quantum Wells
| Substrate | Buffer Layer | Well Width | Temperature | Electron Mobility (cm²/Vs) | Carrier Density (cm⁻²) |
| GaAs (S.I.) | Al₀.₇₅Ga₀.₂₅Sb | 15 nm | 300 K | 27,000 | 4.54 x 10¹¹ |
| GaAs | AlSb/GaSb | 15 nm | 300 K | 30,000 - 33,000 | ~1.5 x 10¹² |
| GaAs | AlSb/InAsSb | Not Specified | 300 K | 16,170 | Not Specified |
This table is generated based on data from multiple research findings. ucsb.eduarxiv.orgiaea.org
The combination of AlSb with GaSb and InAs allows for the creation of more complex heterostructures, such as superlattices (SLs) and multi-layered systems for advanced devices. ucsb.edushareok.org AlSb/GaSb SLs are themselves of interest for creating materials with tailored infrared dielectric functions and can serve as effective electron barriers in photodetectors. arxiv.org Studies have shown that sharp interfaces in AlSb/GaSb SLs can be obtained over a wide range of MBE growth conditions, including substrate temperature and flux ratios. arxiv.org
InAs/GaSb/AlSb systems are fundamental to interband cascade lasers (ICLs) and photovoltaics (ICPVs). shareok.org These devices often incorporate InAs/GaSb superlattices as the active or absorber regions, sandwiched between AlSb-containing barrier layers. shareok.orgaps.org The broken-gap alignment of InAs/GaSb can be tuned from a semimetal to a narrow-gap semiconductor by adjusting the layer thickness, making it ideal for infrared applications. ucsb.edu In these structures, an AlSb barrier can be inserted between the InAs and GaSb layers to control the hybridization of electron and hole wave functions. aps.org Experimental results show a clear transition from a hybridized electron-hole system to an independent one when the AlSb barrier thickness is increased to around 2 nm. aps.org The growth of these intricate structures requires precise control to manage strain and achieve lattice matching with the GaSb substrate. rhhz.net
Van der Waals (vdW) heterostructures, formed by stacking two-dimensional (2D) materials, represent a novel approach to creating atomically thin electronic devices. youtube.com These layers are held together by weak vdW forces rather than covalent bonds, which allows for the combination of highly lattice-mismatched materials without generating misfit dislocations. arxiv.org
While direct experimental reports on AlSb/InSe vdW heterostructures are not widely available, research into related systems, such as Sb/InSe and other 2D materials, provides insight into their potential. rsc.org Theoretical studies on Sb/InSe heterostructures predict a type-II staggered-gap band alignment, which is beneficial for separating photogenerated electrons and holes in optoelectronic devices. rsc.org The electronic properties of such vdW heterostructures can often be tuned by an external electric field or by varying the interlayer distance. rsc.org The epitaxial growth of 2D materials like InSe has been demonstrated on various substrates, paving the way for integration with conventional semiconductor technology. arxiv.org The fabrication of vdW heterostructures can be achieved through techniques like molecular beam epitaxy (MBE) or the mechanical transfer of exfoliated flakes. youtube.comrsc.org
Interfacial Bonding and Morphology Control
The atomic arrangement at the interface between layers in an AlSb heterostructure is a critical determinant of its electronic and structural properties. In systems like InAs/AlSb, where both the cation and anion change across the junction, the specific bond types at the interface must be carefully controlled. nih.govaip.org
At the junction of an InAs/AlSb heterostructure, the interface can be intentionally engineered to be either "InSb-like" or "AlAs-like" by controlling the shutter sequence during MBE growth. nih.gov
InSb-like Interface: This is formed by ensuring that In atoms from the InAs layer bond with Sb atoms from the AlSb layer. This type of interface is generally preferred as it tends to be more stable and results in higher quality structures. aip.orgbohrium.com
AlAs-like Interface: This interface consists of Al-As bonds. However, studies have shown a strong tendency for In-Sb bonds to form preferentially, regardless of the shutter sequence, indicating a strong exchange mechanism between group-V atoms. aip.org Achieving a pure AlAs-like interface is challenging. aip.orgaip.org
Migration Enhanced Epitaxy (MEE) is a technique used to promote the desired interface type by controlling the deposition of atomic monolayers. nih.gov By carefully sequencing the source shutters, it is possible to create strain-balanced superlattices that incorporate both InSb-like and AlAs-like bonds to achieve minimal lattice mismatch with the substrate. nih.gov Raman spectroscopy is a powerful tool to identify the interface type, with a weak spectral line around 189 cm⁻¹ being indicative of an InSb-like interface. nih.gov
The choice of interface configuration has a profound effect on the performance of the heterostructure, particularly on electron mobility. ucsb.eduresearching.cn The quality of the interface directly influences scattering mechanisms that limit carrier transport.
Research consistently shows that InSb-like interfaces lead to superior transport properties. aip.orgbohrium.com They grow pseudomorphically, meaning they conform to the crystal lattice of the underlying layer without generating significant defects. aip.orgbohrium.com This results in smoother interfaces and, consequently, lower interface roughness scattering. In contrast, attempts to force an AlAs-like interface can lead to relaxation, interdiffusion of arsenic, and the formation of dislocations. aip.orgbohrium.com These defects act as scattering centers, severely degrading electron mobility. ucsb.edu
The electron mobility in these quantum wells can also exhibit anisotropy, where it is different along different crystal directions (e.g., dbc.wroc.pl vs. [-110]). researching.cn This anisotropy can be induced by an anisotropic interface morphology, which may be related to threading dislocations originating from the initial buffer layers. researching.cn Therefore, meticulous control over both the buffer layer growth and the interface bond type is essential to maximize electron mobility and achieve high-performance electronic devices. arxiv.orgresearching.cn
Table 2: Comparison of Interface Types in InAs/AlSb Heterostructures
| Feature | InSb-like Interface | AlAs-like Interface |
| Primary Bond | Indium-Antimony (In-Sb) | Aluminum-Arsenic (Al-As) |
| Structural Quality | Grows pseudomorphically, high crystal quality. aip.orgbohrium.com | Prone to relaxation, dislocations, and As interdiffusion. aip.orgbohrium.com |
| Formation | Preferentially forms due to chemical stability. aip.org | Difficult to achieve a pure interface; strong tendency to form In-Sb bonds. aip.org |
| Effect on Strain | Introduces compressive strain. | Introduces tensile strain. |
| Impact on Mobility | Leads to high electron mobility due to smooth interfaces. ucsb.edu | Results in significantly lower electron mobility due to increased scattering. ucsb.edu |
This table summarizes findings on the distinct characteristics and effects of InSb-like and AlAs-like interfaces. ucsb.eduaip.orgbohrium.comaip.org
Chemical Bonding Across Heterointerfaces (e.g., Resonant Raman Scattering Studies)
The interfaces in heterostructures based on aluminum antimonide (AlSb) are critical determinants of the system's electronic and optical properties. Since AlSb lacks a common atom with materials like indium arsenide (InAs), the interface must be composed of non-native bonds, such as aluminum-arsenic (Al-As) or indium-antimony (In-Sb). The type of bond formed can be controlled during molecular beam epitaxy (MBE) growth by specific shutter sequences.
Resonant Raman spectroscopy is a powerful, non-destructive technique used to study the vibrational modes and, by extension, the chemical bonding at these interfaces. aps.orgstellarnet.us When the incident laser energy is tuned to match an electronic transition in the material, the Raman scattering cross-section is significantly enhanced, allowing for detailed analysis of otherwise weak signals from the interface region. aps.org
Studies on InAs/AlSb strained-layer superlattices have utilized Raman scattering to characterize the structure. researchgate.net The resulting spectra show distinct features corresponding to different lattice vibrations:
Interface-localized phonons : These are vibrations specific to the bonds at the interface, such as InSb-like or AlAs-like phonons.
Confined optic phonons : These are vibrations of the primary materials, like InAs and AlSb, which are confined within their respective layers.
Zone-folded acoustic phonons : These vibrations extend throughout the entire superlattice structure. researchgate.net
Interface States and Electronic Localization
Intrinsic Interface States Bound to Chemical Bonds (e.g., In-Sb bonds)
In AlSb-based heterostructures, particularly the InAs/AlSb system, the chemical bonds at the interface can give rise to intrinsic electronic states that are spatially confined to the interface plane. arxiv.orgnih.govresearchgate.net Due to the absence of common atoms between InAs and AlSb, interfaces with either AlAs-like or InSb-like bonds are formed. aip.org Theoretical studies using extended-basis tight-binding models have investigated the possibility of states bound specifically to the plane of In-Sb chemical bonds. arxiv.orgnih.gov
These calculations, which carefully parameterize the bulk materials, predict the existence of a heavy-hole-like interface state that is bound to the In-Sb bond plane. arxiv.orgnih.gov The formation of this state is found to be robust over a wide range of values for the InSb/InAs band offset, a critical parameter that defines the electronic alignment at the junction. nih.gov The localization of these valence band-edge states at the InSb-like interfaces is a key feature that influences the electronic transport properties of the heterostructure. aps.org The photoluminescence intensity of InAs/AlSb multi-quantum wells has been shown to be considerably higher for structures with In-Sb interface bonds when paired with an AlSb buffer layer, indicating the profound impact of these interface states on optical performance. researchgate.net
Effect of Interface Localization on Elastic Scattering
The localization of electronic states at interfaces, as described in the previous section, has a direct and observable effect on carrier scattering dynamics. Microscopic models of AlSb/InAs superlattices have been employed to study these effects, focusing on the elastic scattering of charge carriers from defects within the crystal lattice. aps.orgresearchgate.net
The presence of localized valence band-edge states at InSb-like interfaces provides a unique signature in the elastic scattering properties of the superlattice. aps.org The elastic scattering cross-section of substitutional defects is used as a probe to map the superlattice band structure. The variation in these scattering properties serves as an unambiguous indicator of the localized interface states predicted by theoretical models. aps.orgresearchgate.net
Further detailed analysis shows that while the magnitude of the scattering cross-section is generally consistent with defect density and carrier wave function localization, there are exceptions near the interfaces for electron scattering. researchgate.net Multiple scattering processes become more significant for larger interface islands. For instance, theoretical calculations predict elastic scattering lifetimes for isolated antimony defects to be around 1.6 microseconds, but this value drops dramatically to 0.4 nanoseconds for islands containing approximately 50 defect ions, highlighting the collective effect of localized states on scattering. researchgate.net
Strain Engineering in AlSb Heterostructures
Relaxation Dynamics and Residual Strain in Metamorphic AlSb Layers (e.g., on GaAs)
Growing AlSb on a substrate with a significant lattice mismatch, such as gallium arsenide (GaAs) (7.8% mismatch), results in the formation of a metamorphic layer where the strain must be accommodated by the creation of dislocations. aip.orgmdpi.com The study of the relaxation dynamics during this heteroepitaxial growth is crucial for creating high-quality buffer layers for subsequent device structures. aip.org
During the molecular beam epitaxy of AlSb on GaAs, the evolution of accumulated stress can be monitored in real time. Initially, Reflection High-Energy Electron Diffraction (RHEED) patterns show a transition to a lattice parameter close to that of bulk AlSb within the first monolayer of deposition, indicating rapid initial relaxation. aip.org The growth proceeds via a 3D island mode. aip.org
The primary mechanism for plastic relaxation is the formation of an array of 90° misfit dislocations at the AlSb/GaAs interface. aip.org This is a highly efficient relaxation mechanism. After the deposition of approximately 40 monolayers, a change in the slope of the accumulated stress curve indicates the end of the island coalescence process. aip.org The resulting metamorphic AlSb layer is found to have an in-plane lattice parameter that is slightly smaller (by about 0.3%) than that of bulk AlSb, making it an excellent lattice-matched template for the subsequent growth of nearly stress-free GaSb. aip.org Thin, low-temperature AlSb interlayers have also been shown to act as effective filters for threading dislocations. mdpi.com
Table 1: Stress and Lattice Parameter Data for Metamorphic AlSb on GaAs
This table presents findings from the real-time monitoring of stress and post-growth analysis of a metamorphic AlSb layer grown on a GaAs substrate.
| Measurement Parameter | Value | Description |
| Accumulated Stress (after 10 ML) | 4.0 ± 0.2 N/m | Measured in real-time during growth. aip.org |
| Accumulated Stress (HRTEM derived) | 6 ± 0.3 N/m | Calculated from elastic strain measured by HRTEM 10 ML above the interface. aip.org |
| In-Plane Lattice Parameter (Metamorphic AlSb) | 6.08 ± 0.03 Å | Measured by HRTEM after island coalescence. This is a near-perfect match for bulk GaSb. aip.org |
| Bulk AlSb Lattice Constant | 6.1355 Å | Standard reference value for unstrained AlSb. azom.com |
| Bulk GaSb Lattice Constant | 6.0959 Å | Standard reference value, showing the suitability of the metamorphic layer as a substrate. |
Strain-Tunable Electronic Anisotropy in 2D AlSb Structures
Recent advancements have led to the synthesis of two-dimensional (2D) forms of AlSb, which possess a double-layer honeycomb (DLHC) structure. rsc.orgresearchgate.net Strain engineering in these 2D materials is a powerful method for tuning their electronic properties. rsc.orgrsc.org First-principles calculations have shown that the electronic structure of 2D AlSb can be significantly modified by applying uniaxial strain. rsc.orgresearchgate.netrsc.org
A key finding is that applying uniaxial strain can induce a significant electronic anisotropy, meaning the electronic properties become dependent on the direction of measurement within the 2D plane. rsc.orgrsc.org This is caused by a strain-induced inversion of the band order near the bottom of the conduction band. rsc.org For example, applying uniaxial stretching along the zigzag direction can induce transport anisotropy for both electrons and holes. rsc.org
Furthermore, under a tensile strain greater than 5% along the armchair direction, a band inversion is predicted to occur, which suggests a possible transition to a topological insulator state. researchgate.netrsc.org The ability to tune the electronic anisotropy and potentially induce topological phases through strain makes 2D AlSb a promising candidate for future nanoelectronic and spintronic devices. rsc.orgrsc.org
Table 2: Calculated Effects of Uniaxial Strain on 2D AlSb
This table summarizes the predicted response of 2D AlSb's electronic properties to applied mechanical strain, based on first-principles calculations.
| Strain Condition | Effect | Potential Application |
| Uniaxial Strain (General) | Induces significant electronic anisotropy. rsc.orgrsc.org | Anisotropic nanoelectronic devices. rsc.org |
| Tensile Strain (>4%, zigzag direction) | Slightly decreases the effective mass of holes. rsc.org | Enhanced hole transport devices. |
| Tensile Strain (>5%, armchair direction) | Induces band inversion. researchgate.netrsc.org | Topological insulator-based devices. rsc.org |
Strain-Balanced Heterostructures for Performance Optimization
In the fabrication of heterostructures incorporating aluminum antimonide (AlSb), significant challenges can arise from the inherent lattice mismatches between the constituent semiconductor materials. For instance, within the technologically significant InAs/AlSb system grown on a gallium antimonide (GaSb) substrate, indium arsenide (InAs) exhibits a lattice mismatch of -0.62%, while AlSb has a mismatch of +0.65% relative to the GaSb substrate. iphy.ac.cn This lattice strain, if unmanaged, can lead to the formation of crystalline defects such as dislocations, which are detrimental to the material quality and ultimately degrade the performance of electronic and optoelectronic devices. To mitigate these effects and unlock the full potential of these material systems, strain-balancing techniques are employed to optimize device performance.
The core principle of strain balancing is the meticulous design of the heterostructure to ensure that the compressive strain in one set of layers is precisely counteracted by the tensile strain in another. researchgate.net This strategic compensation results in a net strain that is zero or close to zero when averaged over the entire heterostructure. Such an approach facilitates the growth of thick, high-quality epitaxial layers that are free from misfit dislocations, which would otherwise form to relieve the accumulated strain.
A prominent application of this methodology is in the development of InAs/AlSb quantum cascade detectors (QCDs) on GaSb substrates. tuwien.attuwien.atnih.gov The design of high-performance QCDs often necessitates the use of layer thicknesses that would typically exceed the critical thickness limit, beyond which defects begin to form. By implementing strain-balancing, the design constraints are relaxed, allowing for greater flexibility. For example, while InAs and AlSb naturally achieve strain balance on a GaSb substrate at a thickness ratio of approximately 0.96:1, optimizing detector performance may demand different ratios. nih.gov
One effective technique to achieve this involves the introduction of sub-monolayer films of indium antimonide (InSb) at the interfaces within the heterostructure. nih.gov This method has been successfully utilized to fabricate InAs/AlSb QCDs with InAs:AlSb thickness ratios as high as 2.8:1, thereby enabling the optimization of the active region for targeted wavelengths. nih.gov
The successful implementation of strain-balancing is typically verified using high-resolution X-ray diffraction (HRXRD), which provides detailed information about the lattice parameters and confirms that the intended strain compensation has been realized. mdpi.comresearchgate.net Additionally, atomic force microscopy (AFM) is employed to assess the surface morphology, where a low root mean square (RMS) roughness serves as an indicator of high-quality epitaxial growth. tuwien.at
The performance of devices fabricated from these strain-balanced heterostructures demonstrates marked improvements. For an optimized InAs/AlSb QCD designed for operation at a wavelength of 4.3 µm, a peak responsivity of 26.12 mA/W and a detectivity of 1.41 × 10⁸ Jones have been achieved at room temperature. nih.gov Such advancements are crucial for the ongoing development of high-performance, third-generation infrared detectors based on strain-balanced superlattice architectures. arxiv.org
Data Tables
The following tables summarize key parameters and performance metrics related to strain-balanced aluminum antimonide heterostructures.
Table 1: Strain-Balancing Parameters in InAs/AlSb Heterostructures on a GaSb Substrate
| Parameter | Value | Reference |
|---|---|---|
| Lattice Mismatch of InAs on GaSb | -0.62% | iphy.ac.cn |
| Lattice Mismatch of AlSb on GaSb | +0.65% | iphy.ac.cn |
| Natural Strain-Balance Ratio (InAs:AlSb on GaSb) | 0.96:1 | nih.gov |
| Achieved InAs:AlSb Ratio with Strain Engineering | up to 2.8:1 | nih.gov |
Table 2: Performance Metrics for a Strain-Balanced InAs/AlSb Quantum Cascade Detector
| Performance Metric | Value | Wavelength | Temperature | Reference |
|---|---|---|---|---|
| Peak Responsivity | 26.12 mA/W | 4.3 µm | Room Temperature | nih.gov |
| Detectivity | 1.41 × 10⁸ Jones | 4.3 µm | Room Temperature | nih.gov |
Advanced Research Applications of Aluminum Antimonide
AlSb in Spintronics Research
Spintronics is a field that focuses on utilizing the intrinsic spin of the electron, in addition to its charge, to develop new functional devices. AlSb-based materials are being explored within this domain due to their semiconductor properties and the ability to form heterostructures with other III-V compounds. ajol.infojkps.or.kruni-regensburg.de
Dilute Magnetic Semiconductors (DMS) based on AlSb for Ferromagnetic Phases
The introduction of magnetic impurities into non-magnetic semiconductors like AlSb can lead to the formation of dilute magnetic semiconductors (DMS). These materials exhibit both semiconducting and magnetic properties, which is crucial for spintronic applications. Research is being conducted on doping AlSb with elements such as Chromium (Cr) and Manganese (Mn) to induce ferromagnetic phases. ajol.infoaip.orgresearchgate.net
Studies have shown that incorporating Cr into AlSb can result in a stable semimetallic ferromagnetic phase. ajol.info The total magnetic moment of the doped material increases with higher Cr concentrations. ajol.info The Curie temperature (TC), which is the temperature above which a ferromagnetic material loses its ferromagnetism, has been observed to be above room temperature and increases with increasing Cr concentration, reaching up to 740 K at 25% Cr. ajol.info This suggests the potential for AlSb-based DMS to operate at practical temperatures. The ferromagnetism in Cr-doped AlSb is believed to be stabilized by a double exchange mechanism with strong p-d hybridization. ajol.info
Similarly, theoretical studies have investigated the electronic structure and magnetic properties of Mn-doped AlSb, among other III-V semiconductors. researchgate.netscience.gov Understanding the exchange interactions in these dilute magnetic semiconductors is key to developing materials with higher Curie temperatures for spintronic applications. researchgate.net
Spin Injection and Manipulation in AlSb-containing Structures
Efficient injection and manipulation of electron spin in semiconductors are fundamental requirements for spintronic devices. AlSb-containing heterostructures, particularly those involving InAs, have been investigated for their capabilities in this area. uni-regensburg.dearxiv.orgresearchgate.netresearchgate.netpsu.edu
Resonant tunneling structures based on InAs/AlSb/GaSb heterostructures have been proposed and studied for spin injection and detection. arxiv.orgresearchgate.net These structures leverage the unique band alignment of the InAs/GaSb heterojunction. arxiv.org Spin-dependent resonant interband tunneling can be used to achieve spin injection. arxiv.orgresearchgate.net By applying a lateral bias, it is possible to achieve a high degree of spin-polarized injection due to the conservation requirements of energy and in-plane momentum for tunneling electrons. arxiv.orgresearchgate.net
Furthermore, AlSb/InAs quantum well structures have been used as the conducting medium in spintronic semiconductor field-effect transistors. researchgate.net In such devices, spin injection from ferromagnetic contacts (e.g., permalloy thin films) into the two-dimensional electron gas (2DEG) in the quantum well has been observed. researchgate.net The interface between the ferromagnet and the semiconductor plays a critical role in spin transmission. researchgate.net
Rashba and Dresselhaus Spin-Orbit Interaction Studies in AlSb Heterostructures
Spin-orbit interaction (SOI) is a crucial phenomenon in spintronics as it allows for the manipulation of electron spins using electric fields. In semiconductor heterostructures, two prominent forms of SOI are the Rashba effect, arising from structural inversion asymmetry, and the Dresselhaus effect, originating from bulk inversion asymmetry. arxiv.orgucsb.eduresearchgate.netdntb.gov.uarug.nl
InAs/AlSb heterostructures are important material systems for studying these effects. arxiv.orgucsb.eduresearchgate.netdntb.gov.uarug.nl The Rashba spin-orbit interaction is particularly interesting because its strength can be controlled by an external electric field, often applied via a gate voltage. arxiv.orgucsb.eduresearchgate.netrug.nl This gate controllability of spin splitting is essential for developing spin-based transistors and other spintronic devices. ucsb.eduresearchgate.net
Studies on InAs/AlSb/GaSb heterostructures have investigated the dominant spin-orbit relaxation mechanisms. arxiv.orgresearchgate.net While both Rashba and Dresselhaus effects can be present, research suggests that the Rashba mechanism can be dominant in InAs-based heterostructures, especially at low magnetic fields. rug.nl Experimental techniques like weak antilocalization measurements and analysis of Shubnikov-de Haas oscillations are employed to quantify the Rashba and Dresselhaus parameters and study their dependence on factors like gate voltage and crystal orientation. arxiv.orgucsb.eduresearchgate.netdntb.gov.ua
Exploration of Topological Spintronics in AlSb Systems
Topological spintronics is an emerging area that seeks to combine the principles of spintronics with the unique properties of topological materials. Topological insulators (TIs), for instance, possess insulating bulk states but conducting, spin-polarized edge or surface states that are protected by topology. researchgate.netmdpi.comtum.de
Theoretical studies have explored the potential of AlSb-based materials in realizing topological phases. For example, a Janus double-layer honeycomb monolayer Al₂SbBi, derived from a AlSb structure, has been proposed as a quantum spin Hall insulator with a significant topological bandgap and large spin splitting, suggesting potential applications in spintronic and piezoelectric devices. acs.org
InAs/GaSb heterostructures, which often incorporate AlSb barrier layers, have also been predicted and experimentally shown to exhibit a topological insulating state, characterized by a bulk energy gap and counter-propagating spin-polarized edge states (the quantum spin Hall effect). arxiv.orgresearchgate.netarxiv.org The exploration of these topological states in AlSb-containing systems is relevant for developing dissipationless topological electronics and spintronics. researchgate.netmdpi.com
AlSb for Radiation Detection Technologies
AlSb is being investigated as a promising semiconductor material for the development of advanced radiation detectors, particularly for detecting gamma rays at room temperature with high energy resolution. ajol.infounm.edulabpartnering.orghsdl.orgllnl.govunm.eduspiedigitallibrary.orgresearchgate.netresearchgate.net
Development of High-Resolution Room-Temperature Gamma-Ray Detectors
Traditional high-resolution gamma-ray detectors often require operation at very low temperatures (e.g., using liquid nitrogen cooling) to minimize thermal noise. labpartnering.orghsdl.org There is a significant need for semiconductor materials that can achieve high energy resolution at room temperature for more portable and cost-effective detection systems. labpartnering.orghsdl.orgllnl.gov
AlSb is considered a suitable candidate for this application due to several key properties: a relatively wide band gap (around 1.6 eV), which helps reduce the generation of thermally excited charge carriers and thus lowers noise; and a high average atomic number, particularly due to the presence of antimony (Z=51), which leads to a higher interaction probability with gamma rays compared to lower-Z semiconductors like silicon. ajol.infounm.edulabpartnering.org Additionally, theoretical predictions suggest high electron and hole mobilities in AlSb. ajol.infounm.edu
Research efforts focus on growing high-quality AlSb crystals and thin films with the necessary electronic properties for detector performance. hsdl.orgllnl.govunm.eduspiedigitallibrary.orgresearchgate.net Achieving high carrier mobilities, long carrier lifetimes, and high resistivity are crucial for efficient charge collection and good energy resolution in a semiconductor detector. labpartnering.orgllnl.govspiedigitallibrary.orgresearchgate.net
Challenges in the development of AlSb radiation detectors include controlling impurities and defects during crystal growth, which can significantly affect carrier transport properties like mobility and resistivity. unm.edullnl.govspiedigitallibrary.org For instance, oxygen impurities have been identified as a major factor degrading mobility. llnl.govspiedigitallibrary.org Despite these challenges, ongoing research utilizing advanced growth techniques like molecular beam epitaxy (MBE) and theoretical modeling of defects aims to improve the material quality and realize the potential of AlSb for high-resolution room-temperature gamma-ray detection. jkps.or.krllnl.govunm.eduspiedigitallibrary.orgresearchgate.net Simulations have also been used to predict the energy deposition of gamma rays in AlSb and benchmark its potential performance against existing detector materials. unm.eduunm.edu
Optimization of Carrier Mobility-Lifetime Product for Radiation Detection
The development of high-resolution, room-temperature semiconductor radiation detectors necessitates materials with an increased carrier mobility-lifetime (μτ) product. aip.orgresearchgate.netmaterialsmodeling.org AlSb is considered a promising material for this application due to its bandgap, which falls within the desirable range of 1.4-2.2 eV for room-temperature spectrometers. aip.orgresearchgate.netmaterialsmodeling.org An adequate μτ product is crucial for efficient collection of charge carriers generated by radiation interaction, which in turn maximizes the signal-to-noise ratio and enhances detector resolution. aip.orgresearchgate.net
Achieving a sufficient μτ product in AlSb requires systematic improvements in material quality. researchgate.netmaterialsmodeling.org Research utilizing a combination of simulation and experimental approaches is being conducted to fundamentally understand the factors affecting AlSb detector material quality. researchgate.netmaterialsmodeling.org First-principles calculations are employed to study the microscopic mechanisms of mobility degradation caused by point defects and to determine the intrinsic limit of mobility due to phonon scattering. researchgate.netmaterialsmodeling.org Density functional theory (DFT) is used to calculate the formation energies of native and impurity point defects and their equilibrium concentrations as a function of temperature and charge state. researchgate.netmaterialsmodeling.org Perturbation theory, coupled with Boltzmann transport theory, is then used to calculate the contribution of each type of point defect to mobility degradation. researchgate.netmaterialsmodeling.org
Comparisons between theoretical predictions and measured carrier concentrations and mobilities from AlSb crystals grown in laboratories show good quantitative agreement, allowing for the deduction of optimized annealing conditions. researchgate.netmaterialsmodeling.org A significant finding is that oxygen impurity acts as a severe mobility killer, even though it can compensation dope (B7801613) AlSb and reduce the net carrier concentration. researchgate.netmaterialsmodeling.org This indicates that increased resistivity alone is not a reliable indicator of improved material performance for radiation detection due to the accompanying sharp reduction in the μτ product. researchgate.netmaterialsmodeling.org
Early research explored the potential of AlSb single crystals for gamma-ray detectors operating at room temperature. iaea.org Conventional melt growth techniques like the Czochralski method often resulted in material with high net carrier concentrations and low mobility-lifetime products. iaea.org Significant improvements were observed when using non-stoichiometric melts with excess Sb and controlling the ambient argon pressure. iaea.org However, compensation techniques using extrinsic doping, while reducing free carriers, led to a significant decrease in charge carrier mobility and lifetime. iaea.org
Thermoelectric Applications of AlSb
AlSb is being explored for its potential in thermoelectric applications, which involve the direct conversion of heat into electricity and vice versa. nanorh.commdpi.comresearchgate.net
Conversion of Waste Heat to Electricity in AlSb Materials
Thermoelectric materials offer a solid-state solution for converting waste heat into useful electrical energy. rsc.org AlSb is being assessed for its potential use in thermoelectric devices for waste heat recovery. mdpi.comresearchgate.net Both aluminum and antimony are abundant and considered eco-friendly materials. mdpi.comresearchgate.net Despite its wide indirect bandgap, which historically limited interest in its thermoelectric properties, recent work has begun to assess the possibility of using bulk AlSb for thermoelectric applications. mdpi.comresearchgate.net
One of the challenges in studying the thermoelectric properties of bulk AlSb is the difficulty in synthesizing a single-phase alloy due to the reactivity of aluminum and the high vapor pressure of antimony. mdpi.comresearchgate.net Controlled melting in an argon atmosphere and powder metallurgy techniques like pulverizing and vacuum hot pressing have been explored to obtain dense, near single-phase AlSb suitable for thermoelectric testing. mdpi.comresearchgate.net
While the thermoelectric properties of intrinsic AlSb can be relatively low compared to other antimony compounds of group III, such as InSb and GaSb, there is an assumption that doping and nanostructuring could improve these properties. mdpi.com For example, the highest dimensionless figure of merit (ZT) reported for a specific AlSb sample synthesized by controlled melting and vacuum hot pressing was 0.015 at 873 K. mdpi.com This highlights the need for further research into doping and nanostructuring strategies to enhance the thermoelectric performance of AlSb.
Seebeck Coefficient and Thermoelectric Properties Enhancement in AlSb-based Systems
The Seebeck coefficient and electrical conductivity are key parameters that influence the thermoelectric figure of merit (ZT). mdpi.com These properties are related to the carrier concentration of the material; generally, higher carrier concentration leads to higher electrical conductivity but a lower Seebeck coefficient. mdpi.com Optimizing these values is necessary to achieve a high ZT. mdpi.com
Research is being conducted to enhance the thermoelectric properties of AlSb through doping. For instance, the incorporation of magnesium (Mg) as a p-type dopant in AlSb has shown promise. researchgate.net Mg incorporation at Al sites has been found to increase electrical conductivity without causing a detrimental decrease in the Seebeck coefficient. researchgate.net This approach helps tune the carrier concentration by increasing the number of holes. researchgate.net While the thermal conductivity of AlSb is relatively high, leading to limitations in ZT improvement, doping strategies aim to overcome this. mdpi.comresearchgate.net
Studies have shown that replacing small amounts of Al by Mg can effectively tune the carrier concentration. researchgate.net The highest ZT value reported for Mg-doped AlSb was 0.075 at 873 K, which is six times higher than that of intrinsic AlSb. researchgate.net The possibility of further improving thermoelectric properties by forming composites with other materials, such as β-Zn₄Sb₃, is also being explored. researchgate.net
Enhancement of thermoelectric properties can also be approached through nanoinclusions, where band bending at metal/semiconductor interfaces acts as an energy filter for electrons, potentially increasing the Seebeck coefficient. aps.org
AlSb in High-Frequency and High-Power Electronic Devices
AlSb is utilized in the fabrication of various electronic devices, including high-speed, low-noise transistors, and other high-frequency components. nanorh.com Its properties, such as high electron mobility and good thermal conductivity, make it suitable for high-power, high-frequency applications. nanorh.com
Advanced Field Effect Transistor (FET) Designs Utilizing AlSb
AlSb and AlSb-based heterostructures are being explored in advanced Field Effect Transistor (FET) designs. Antimonide-based compound semiconductor (ABCS) materials, including AlSb, offer intrinsic performance advantages in HFETs due to their favorable electron and hole transport properties, narrow bandgaps, low ohmic contact resistances, and flexible band alignment. scispace.com These advantages are particularly beneficial for applications requiring high-speed operation and low-power consumption. scispace.com
AlSb can be used as a channel material in novel gate-all-around spin field effect transistors (GAA Spin-FETs). cyberleninka.ru Studies comparing AlSb with other channel materials like InAs and InP in GAA Spin-FETs have shown that AlSb-based devices exhibit negative differential resistance (NDR) and a higher peak-to-valley current ratio (PVCR) compared to InAs-based devices. cyberleninka.ru This suggests potential applications in analog electronics and oscillator design. cyberleninka.ru
AlSb also plays a role in tunnel FETs (TFETs). berkeley.edu InAs/AlSb/GaSb heterojunctions with a type-III (broken gap) band alignment are being investigated for vertical in-line TFETs. berkeley.edu A thin AlSb layer can function as a tunneling barrier in such devices. berkeley.edu
High-Electron-Mobility Transistors (HEMTs) with AlSb Buffer Layers
AlSb and AlSb-based alloys are frequently used as buffer layers in High-Electron-Mobility Transistors (HEMTs), particularly those with InAs channels. nanorh.comnycu.edu.twresearchgate.netdtic.milaip.orgjkps.or.krchalmers.se InAs is chosen as the channel material in HEMTs due to its high electron mobility and strong quantum confinement. nycu.edu.tw However, growing InAs-based HEMT structures on common substrates like GaAs or Silicon presents challenges due to significant lattice mismatch. nycu.edu.twdtic.milaip.org
AlSb and AlGaSb buffer layers are employed to accommodate the lattice mismatch and manage strain between the HEMT structure and the substrate. nycu.edu.twdtic.milaip.org These buffer layers help in achieving high electron mobility in the InAs channel and smooth surface morphology. nycu.edu.twdtic.mil Research has demonstrated that high electron mobility in InAs (>20,000 cm²/V·s at 300 K) can be achieved using Al₀.₈Ga₀.₂Sb buffer layers as thin as 600 nm. dtic.mil The use of thinner buffer layers can reduce growth time and material consumption. dtic.mil These buffer layers also exhibit higher resistivity, which can help reduce gate leakage current and improve device isolation. dtic.mil
Studies have investigated the effects of AlSb buffer layer thickness and InAs channel thickness on the electrical properties of InAs/AlSb-based HEMT structures. jkps.or.kr Optimized AlSb buffer layers are crucial for achieving high electron mobility. jkps.or.kr While the use of AlGaSb layers within AlSb buffers can sometimes lead to a reduction in mobility compared to pure AlSb buffers, high mobilities are still attainable. jkps.or.kr
AlSb buffer layers are also used in the growth of InAs/AlSb HEMT structures on Silicon substrates, often in conjunction with step-graded buffer layers like GaAsSb to reduce planar defects caused by lattice mismatch and polarity differences. aip.org This approach has led to significant improvements in electron mobility in InAs HEMTs grown on Silicon. aip.org
AlSb/InAs HEMTs are also being developed for ultra-low power and low noise applications, including cryogenic applications. chalmers.se The large conduction-band offset between InAs and AlGaSb (which includes AlSb) provides good carrier confinement and enhanced radiation tolerance. dtic.mil
Heterojunction Bipolar Transistors (HBTs) Incorporating AlSb
AlSb-based material systems are explored for their potential in high-speed, low-power electronic devices such as Heterojunction Bipolar Transistors (HBTs). Research in this area focuses on leveraging the material properties of AlSb, often in conjunction with InAs and GaSb, to achieve improved transistor performance. compoundsemiconductor.netresearchgate.net AlSb can serve as a barrier layer in these heterostructures, contributing to better carrier confinement and transport characteristics. compoundsemiconductor.net
Studies have investigated HBTs within the InAs, AlSb, and GaSb material system, highlighting recent advances in their development. researchgate.net For digital integrated circuits, antimonide-based HBTs offer performance advantages, with research targeting low power-delay products and high integration levels. compoundsemiconductor.net For instance, a divide-by-four circuit containing approximately 100 HBTs demonstrated a clock frequency of 21 GHz. compoundsemiconductor.net Another reported HBT device achieved simultaneous fT and fmax values of 175 and 100 GHz, respectively, with a peak fT of 215 GHz with a different layout. compoundsemiconductor.net The use of a p-type InGaSb base with a small bandgap (0.5 eV) in conjunction with n-type InAlAsSb collector and emitter layers is an approach for developing HBTs that operate at low bias and thus exhibit low power dissipation. researchgate.net
Resonant Tunneling Diodes (RTDs) in AlSb Material Systems
Resonant Tunneling Diodes (RTDs) are semiconductor devices known for their ultra-high-speed switching capabilities, and AlSb material systems are actively researched for their implementation. nrao.eduuni-lj.si AlSb is commonly used as a barrier layer in double barrier quantum well (DBQW) RTDs, often paired with materials like InAs or GaInAsSb for the quantum well and emitter/collector regions. dtic.milscispace.comaip.org
The high conduction band offset between AlSb and InAs (approximately 2 eV) is particularly advantageous for enabling outstanding RTD device characteristics for high-frequency applications and oscillator circuits. scispace.comaip.org InAs/AlSb RTDs have demonstrated bandwidths of around 1.24 THz, attributed to their low ohmic contact resistance and short transit times. uni-lj.si While InGaAs/AlAs/InP systems are also used for RTDs due to mature fabrication technologies, InAs/AlSb offers competitive performance. uni-lj.si
Research also explores RTDs comprising GaInAsSb, which can potentially combine the transport properties of InAs-based devices with the optoelectronic capabilities of GaSb-based RTDs. scispace.com The ability to tune the material composition in AlSb/GaInAsSb structures allows for control over key RTD parameters such as barrier height, bandgap energy, and Γ-L energy separation. scispace.com
Optoelectronic Device Physics Utilizing AlSb
AlSb plays a significant role in the development of various optoelectronic devices, particularly those operating in the infrared spectrum. Its material properties, including its bandgap and compatibility with other III-V semiconductors, make it suitable for applications ranging from light emission to photodetection and photovoltaic energy conversion. azom.comnanorh.com
Infrared Light-Emitting Diodes (LEDs) and Lasers Based on AlSb
AlSb-based materials are investigated for their use in infrared Light-Emitting Diodes (LEDs) and lasers. These devices are crucial for applications such as gas sensing and optical communications. nanorh.comgla.ac.ukoptica.org While pure AlSb may not perform as well as other antimonides like GaSb and InSb for direct infrared emission, it is used in heterostructures to improve the performance of these devices, for example, by preventing defect formation. wikipedia.org
AlInSb alloys, which incorporate AlSb, are being researched for mid-infrared LEDs. gla.ac.ukresearchgate.net Efforts have focused on improving the efficiency of these LEDs through optimization of the layer structure, device design, and techniques to enhance light extraction efficiency. gla.ac.uk Resonant cavity LEDs (RCLEDs) utilizing AlSb barrier layers have been explored for mid-infrared applications, with the AlSb layer providing strong electron confinement. optica.org
AlSb-based Infrared Detectors and Optical Sensors
AlSb-based materials are widely used in the development of infrared detectors and optical sensors. azom.comnanorh.com These devices are critical for applications including thermal imaging, surveillance, and gas detection. nanorh.com Type-II superlattices (T2SLs) based on InAs/GaSb/AlSb are a promising material system for infrared detection across various infrared wavelength ranges. sitp.ac.cnaip.orgspiedigitallibrary.org
Research on InAs/GaSb/AlSb short-wavelength infrared detectors has shown rapid progress. aip.org These structures offer advantages such as large-area uniformity, broad spectral range coverage, and flexibility in device design to suppress Auger recombination and reduce dark current. aip.org Experimental results on InAs/GaSb/AlSb T2SL detectors have demonstrated low dark current densities at various temperatures. aip.orgaip.org For instance, a detector exhibited a dark current density of 2.5 × 10⁻⁶ A/cm² at 300 K under a bias voltage of −0.5 V. aip.org Another study reported a detectivity of 1.12 × 10¹³ cm·Hz¹/²/W at 150 K for an extended short-wavelength infrared nBn photodetector based on InAs/AlSb/GaSb T2SLs. aip.org
Data on the performance of AlSb-based infrared detectors often includes parameters such as dark current density, responsivity, quantum efficiency, and detectivity, measured at different temperatures and bias voltages.
| Device Structure | Temperature (K) | Bias (mV) | Dark Current Density (A/cm²) | Peak Responsivity (A/W) | Detectivity (cm·Hz¹/²/W) | Citation |
| InAs/GaSb/AlSb T2SL Detector | 300 | -50 | 9.6 × 10⁻⁵ | - | - | aip.org |
| InAs/AlSb/GaSb T2SL Detector | 300 | -20 | 5.3 × 10⁻⁴ | - | - | aip.org |
| InAs/GaSb/AlSb T2SL Detector | 300 | -50 | 1.03 × 10⁻³ | - | - | aip.org |
| InAs/GaSb/AlSb T2SL Detector | 300 | -500 | 2.5 × 10⁻⁶ | - | - | aip.org |
| InAs/AlSb/GaSb T2SL nBn Photodetector | 300 | -400 | 8 × 10⁻³ | 0.65 (@ 1.9 µm) | 1.51 × 10¹⁰ | aip.org |
| InAs/AlSb/GaSb T2SL nBn Photodetector | 150 | -400 | 9.5 × 10⁻⁹ | - | 1.12 × 10¹³ | aip.org |
Research on High-Efficiency Photovoltaic Devices with AlSb (e.g., Solar Cells)
AlSb is also being investigated for its potential in high-efficiency photovoltaic devices, including solar cells. aip.orggla.ac.ukresearchgate.netnih.gov Its indirect band gap of 1.62 eV is in agreement with the visible light spectrum, and theoretical conversion efficiencies for AlSb solar cells can be as high as 27%. arxiv.org
Research explores the use of AlSb as an absorber layer in thin-film solar cells. arxiv.orgresearchgate.net103.99.128 Numerical simulations have been employed to analyze and optimize the performance of AlSb solar cells with different structures, such as p-n and p-i-n junctions. researchgate.net103.99.128 Simulations using software like AMPS-1D have shown promising conversion efficiencies. arxiv.orgresearchgate.net103.99.128 For example, a simulated AlSb solar cell with a 1 µm absorber layer thickness showed a conversion efficiency of 18.07% (Jsc = 21.342 mA/cm², FF = 0.703, Voc = 1.20 V). researchgate.net103.99.128 The thickness of the AlSb film and carrier concentration can influence the performance parameters like short-circuit current density (Jsc), open-circuit voltage (Voc), and fill factor (FF). arxiv.org
Data from simulations and experimental studies on AlSb-based solar cells provide insights into their potential performance:
| Cell Structure | AlSb Thickness (µm) | Jsc (mA/cm²) | Voc (V) | FF | Efficiency (%) | Notes | Citation |
| AlSb (simulated) | 1 | 21.342 | 1.20 | 0.703 | 18.07 | p-i-n structure | researchgate.net103.99.128 |
| CdS/AlSb (simulated) | 0.5-2 | - | - | - | 10.6 to 15.3 | Effect of doping and thickness | arxiv.org |
| TCO/CdS/AlSb | - | - | >0.2 | - | - | Polycrystalline thin films | worldscientific.com |
| AlSb (simulated) | - | - | 1.19 | 0.555 | 14.2 | p-i-n structure, AM 1.5 illumination | researchgate.net |
| AlSb (simulated) | - | - | 1.20 | 0.703 | 18.07 | 1 µm absorber layer thickness | 103.99.128 |
The influence of electron-phonon coupling on the photovoltaic properties of AlSb p-n junction solar cells has also been theoretically studied, showing that phonons can affect optical absorption, photocurrent density, and open-circuit voltage. researchgate.net
Topological Materials Science Involving AlSb
AlSb is gaining attention in the field of topological materials science, particularly in the context of two-dimensional (2D) materials and heterostructures. Topological insulators are materials that behave as insulators in their bulk but conduct electricity on their surface, with these surface states being protected by topological properties. unl.edu
Research suggests that AlSb can exhibit topological insulator properties under certain conditions. First-principles calculations have shown that applying uniaxial strain to monolayer AlSb can induce an inversion of the band order, indicating possible topological insulator behavior, especially under tensile strain along the armchair direction greater than 5%. researchgate.netrsc.org This strain-tunable electronic anisotropy in 2D AlSb could pave the way for applications in future nanoelectronic devices. researchgate.netrsc.org
Furthermore, AlSb is involved in the study of topological phases in van der Waals (vdW) heterostructures. researchgate.net For example, a vdW heterostructure formed by vertically stacking AlSb and InSe monolayers has been investigated. researchgate.netresearchgate.net With the inclusion of spin-orbit coupling (SOC) and the application of an external electric field, a transition from a trivial insulator to a topological insulator phase has been observed in this AlSb/InSe heterobilayer. researchgate.netresearchgate.netzjxu.edu.cn This band inversion is attributed to the strong SOC of the p orbitals of Sb. researchgate.netresearchgate.net Such research is significant for the design and application of multifunctional nanoscale devices like topological field-effect transistors. researchgate.netresearchgate.net
AlSb is also a component in InAs/GaSb/AlSb superlattices, which have been studied in the context of topological superlattices. uwaterloo.cajst.go.jp For certain layer thicknesses, InAs/GaSb/AlSb superlattices can undergo a transition to a topological insulator phase, bearing a relationship to other topological materials like HgCdTe alloys. uwaterloo.ca The properties of this topological phase, including graphene-like dispersion at the transition, are being investigated for potential advantages in low-temperature spintronic devices. uwaterloo.ca
The study of topological properties in AlSb-based structures often involves advanced theoretical calculations and experimental techniques to probe the electronic band structure and surface states. edpif.org
Two-Dimensional Topological Insulators based on AlSb Heterostructures
The InAs/GaSb system, when carefully engineered with AlSb barriers, can exhibit a band inversion where the conduction band minimum of InAs lies below the valence band maximum of GaSb. ntt-review.jpresearchgate.netethz.chntt-review.jp This inverted band structure is a prerequisite for a topological insulating phase. ntt-review.jpntt-review.jppurdue.edu The presence of AlSb barriers helps in controlling the electronic properties and enhancing the confinement of the electron and hole gases in their respective layers. researchgate.netethz.ch
Research on InAs/AlSb/GaSb heterostructures has demonstrated the existence of a topological gap and signatures of the quantum spin Hall effect. edpif.orgarxiv.org The use of AlSb barriers in these structures can influence the spin-orbit interaction, a key factor in the formation of topological phases. escholarship.orgarxiv.org Studies have investigated the effect of varying layer thicknesses, including the AlSb barrier thickness, on the topological properties and carrier mobility. escholarship.orgarxiv.orgntt-review.jp
Recent theoretical work also explores the possibility of 2D TIs based on monolayer Al₂SbBi, a material with a double-layer honeycomb structure that includes aluminum and antimony. acs.org This material is predicted to be a quantum spin Hall insulator with a significant topological bandgap and large spin splitting. acs.org
Electric-Field Modulation of Topological Phase Transitions in AlSb Systems
The ability to control topological phase transitions using external stimuli is crucial for developing topological transistors and other advanced electronic devices. researchgate.netresearchgate.netmdpi.com Electric fields have been shown to be an effective tool for modulating the topological state in certain 2D materials and heterostructures. researchgate.netresearchgate.netmdpi.comacs.org
In AlSb-based systems, particularly heterobilayers like AlSb/InSe, theoretical studies using first-principles calculations have demonstrated electric-field-modulated topological phase transitions. researchgate.netresearchgate.netx-mol.net By applying an external electric field, the bandgap of the heterobilayer can be tuned, leading to a transition from a trivial insulator to a topological insulator. researchgate.netresearchgate.netx-mol.net This transition is characterized by the closing and reopening of the bandgap as the electric field strength changes. researchgate.netresearchgate.netacs.org
This electric-field control over the topological state in AlSb-containing heterostructures offers a pathway for designing tunable topological devices. researchgate.netresearchgate.net The mechanism often involves the electric field influencing the band alignment and hybridization between layers, thereby affecting the band inversion and the resulting topological properties. researchgate.netresearchgate.netmdpi.com
Band Inversion Phenomena in AlSb-based Topological Systems
Band inversion is a fundamental concept underlying the existence of topological insulators. ntt-review.jpntt-review.jppurdue.edu It occurs when the usual ordering of conduction and valence bands at certain points in the Brillouin zone is reversed. ntt-review.jpresearchgate.netntt-review.jp In AlSb-based heterostructures, particularly InAs/GaSb quantum wells with AlSb barriers, band inversion is a key factor in the emergence of the topological insulating phase. ntt-review.jpresearchgate.netethz.chntt-review.jp
In the InAs/GaSb system, the conduction band edge of InAs is naturally lower in energy than the valence band edge of GaSb. ntt-review.jpethz.chntt-review.jp When these materials are brought together in a quantum well structure, the interaction and hybridization between the InAs conduction band states and the GaSb heavy-hole valence band states can lead to a band inversion. ntt-review.jpresearchgate.netntt-review.jp The degree of band inversion and the resulting topological gap are influenced by factors such as the thickness of the InAs and GaSb layers and the presence of AlSb barrier layers. arxiv.orgntt-review.jp
Theoretical models and experimental observations of band inversion in InAs/GaSb quantum wells with AlSb barriers have been reported. arxiv.orgntt-review.jpresearchgate.netntt-review.jp This band inversion is a prerequisite for the formation of topologically protected edge states at the boundaries of the 2D system. ntt-review.jpntt-review.jppurdue.edu The strong spin-orbit coupling, particularly associated with elements like antimony, plays a significant role in driving and facilitating this band inversion. researchgate.netzjxu.edu.cn
The quantitative evaluation of band inversion can be performed by analyzing the dependence of carrier density on gate voltage, which provides information about the wave vector at which the anti-crossing of electron and heavy-hole subbands occurs. ntt-review.jp This anti-crossing is a manifestation of the band inversion. researchgate.net
Future Directions and Emerging Research Areas in Aluminum Antimonide Science
Novel Material Architectures and Heterostructure Designs
The exploration of new material architectures and heterostructures is a cornerstone of future AlSb research. Scientists are moving beyond simple binary compounds to create complex alloys and layered structures that unlock new functionalities.
One primary direction is the alloying of AlSb with other III-V semiconductor materials. This allows for the precise tuning of material properties, such as lattice constant and bandgap. Ternary and quaternary alloys like aluminum gallium antimonide (AlGaSb), aluminum indium antimonide (AlInSb), and aluminum arsenic antimonide (AlAsSb) are being investigated for their potential in a range of applications. azom.comwikipedia.org For instance, the addition of indium to AlSb can modify the band structure for specific infrared detector applications. researchgate.net
The development of ultrathin films and advanced heterostructures is another critical research avenue. Techniques like DC magnetron sputtering and hot wall epitaxy are being refined to produce high-quality, single-crystal AlSb thin films. researchgate.netresearchgate.net These films serve as the building blocks for more complex devices. The focus is on creating heterostructures where AlSb is layered with other semiconductors. A key example is the use of AlSb in Type-II semiconductor quantum wells with materials like indium arsenide (InAs) and gallium antimonide (GaSb). researchgate.net These "inverted" quantum wells are crucial for exploring novel quantum phenomena.
Future research will likely focus on the following:
Quantum Dots and Nanowires: Fabricating and characterizing zero-dimensional and one-dimensional AlSb nanostructures to exploit quantum confinement effects for novel light emitters and detectors.
Superlattices: Designing complex superlattices with alternating layers of AlSb and other III-V materials to engineer electronic band structures for applications like multi-junction solar cells and thermoelectric devices.
Metamorphic Growth: Developing techniques for growing high-quality AlSb-based heterostructures on lattice-mismatched substrates to expand the range of possible device architectures.
Table 1: Emerging AlSb-based Heterostructure Designs and Their Potential Applications
| Heterostructure Design | Key Materials | Potential Applications | Relevant Research Focus |
|---|---|---|---|
| Type-II Quantum Wells | InAs/GaSb/AlSb | Topological Insulators, Quantum Spin Hall Devices | Band structure engineering for inverted gap researchgate.net |
| Ternary Alloys | AlGaSb, AlInSb, AlAsSb | Infrared Detectors, High-Speed Electronics | Bandgap and lattice constant tuning azom.comwikipedia.org |
| Ultrathin Film Solar Cells | AlSb | High-Efficiency Photovoltaics | Fabrication via DC magnetron sputtering researchgate.netresearchgate.net |
| Nanowires/Quantum Dots | AlSb | Quantum Computing, Novel Light Emitters | Exploitation of quantum confinement effects |
Advanced Characterization Techniques for AlSb Nanostructures and Interfaces
To fully understand and optimize the properties of novel AlSb architectures, advanced characterization techniques are indispensable. As research delves into the nanoscale, the ability to probe the structural, electronic, and compositional properties of AlSb nanostructures and their interfaces with atomic precision becomes paramount.
A suite of high-resolution microscopy and spectroscopy techniques is being employed and further developed for this purpose. These can be broadly categorized based on the information they provide:
Topological and Structural Characterization: Field Emission Scanning Electron Microscopy (FESEM) and Scanning Probe Microscopy (SPM), including Atomic Force Microscopy (AFM), are crucial for visualizing the surface morphology and dimensions of AlSb nanostructures. springerprofessional.deresearchgate.netresearchgate.net For internal structure analysis, High-Resolution Transmission Electron Microscopy (HRTEM) provides atomic-scale images of the crystal lattice, allowing for the identification of defects and interfaces. numberanalytics.com X-ray Diffraction (XRD) remains a fundamental tool for determining crystal structure and phase purity. researchgate.netresearchgate.net
Compositional Analysis: Techniques like Energy Dispersive X-ray Spectroscopy (EDS), often coupled with SEM or TEM, are used to determine the elemental composition of AlSb alloys and heterostructures. researchgate.netspringerprofessional.deresearchgate.net For surface-sensitive compositional analysis, X-ray Photoelectron Spectroscopy (XPS) and Auger Electron Spectroscopy (AES) provide information about the chemical states of the elements present. springerprofessional.deresearchgate.net
Electronic and Optical Properties: Characterization of the electronic properties often involves techniques that probe the band structure and charge carrier dynamics. Optical spectroscopy methods are used to measure properties like the band gap.
Future research in this area will focus on in-situ and operando characterization methods, allowing scientists to observe the dynamic changes in AlSb materials and devices under operational conditions.
Table 2: Advanced Characterization Techniques for AlSb Nanostructures
| Technique | Acronym | Primary Information Obtained | Relevance to AlSb Research |
|---|---|---|---|
| High-Resolution Transmission Electron Microscopy | HRTEM | Atomic-scale crystal structure, defects, interfaces numberanalytics.com | Analyzing heterostructure quality and quantum well interfaces. |
| Scanning Transmission Electron Microscopy | STEM | High-resolution imaging and compositional mapping numberanalytics.com | Correlating structure and elemental distribution in alloys. |
| Atomic Force Microscopy | AFM | Surface topography and morphology at the nanoscale researchgate.net | Characterizing the surface of thin films and nanostructures. researchgate.net |
| X-ray Diffraction | XRD | Crystal structure, lattice parameters, phase purity researchgate.net | Confirming the successful synthesis of crystalline AlSb. researchgate.net |
| X-ray Photoelectron Spectroscopy | XPS | Surface elemental composition and chemical states springerprofessional.deresearchgate.net | Investigating surface oxidation and interface chemistry. |
Integration of AlSb with Emerging Material Platforms (e.g., Silicon, Graphene)
A significant frontier in materials science is the integration of disparate materials to create novel functionalities. The integration of AlSb with established platforms like silicon and emerging 2D materials like graphene holds immense promise for next-generation electronics and optoelectronics.
The integration with silicon is driven by the desire to combine the excellent optical properties of III-V semiconductors like AlSb with the mature and cost-effective manufacturing infrastructure of silicon-based electronics. This could lead to the development of silicon-based light emitters and high-efficiency solar cells. mdpi.com Challenges in this area include overcoming the lattice mismatch between AlSb and silicon, which can introduce defects that degrade device performance.
Graphene , with its unique electronic properties, including high carrier mobility, presents another exciting integration opportunity. researchgate.net Integrating AlSb with graphene could lead to novel devices such as high-speed transistors and photodetectors. The chemical inertness of graphene's surface, however, makes the direct deposition of high-quality dielectric or semiconductor layers challenging. researchgate.net Research is focused on developing functionalization techniques and deposition methods, like Atomic Layer Deposition (ALD), to enable the seamless integration of materials like AlSb with graphene. researchgate.net First-principles studies are also being used to understand the interaction between graphene and silicon surfaces, which can provide insights applicable to AlSb integration. aps.org It has been shown that silicene, the silicon analogue of graphene, can have its electronic properties preserved when integrated into a graphitelike lattice, suggesting similar strategies could be explored for AlSb. bohrium.com
Future research will concentrate on:
Developing buffer layers and growth techniques to mitigate defects when integrating AlSb on silicon substrates.
Exploring van der Waals epitaxy for the non-covalent integration of AlSb with 2D materials.
Investigating the fundamental electronic and optical properties of AlSb-graphene heterostructures.
Development of Predictive Computational Models for AlSb Material Design
Computational materials science is becoming an increasingly vital tool for accelerating the discovery and design of new materials. researchgate.netnih.gov For AlSb, the development of predictive computational models offers a path to efficiently explore the vast parameter space of potential alloys and heterostructures.
First-principles calculations, based on Density Functional Theory (DFT), are being used to predict the fundamental electronic and structural properties of AlSb and its alloys. materialsproject.org These calculations can provide insights into band structures, lattice constants, and phase stability, guiding experimental efforts.
Beyond first-principles methods, there is a growing interest in using data-driven approaches and machine learning to develop interatomic potentials. youtube.com These machine learning potentials can be trained on data from DFT calculations and can then be used to perform large-scale molecular dynamics simulations. This enables the prediction of macroscopic properties at finite temperatures, such as thermal conductivity and phase diagrams, which are computationally expensive to determine from first principles alone. youtube.com
The goal of these computational efforts is to establish a framework for "materials by design," where the properties of an AlSb-based material can be predicted before it is synthesized in the lab. researchgate.net This involves creating robust databases of material properties and developing sophisticated algorithms to search for optimal compositions and structures that meet specific performance targets.
Key areas for future development include:
Improving the accuracy of DFT calculations for predicting the properties of complex AlSb heterostructures.
Developing machine learning models that can accurately predict the properties of AlSb alloys across a wide range of compositions.
Integrating computational models with experimental data to create a feedback loop for accelerated material discovery.
Exploration of New Physical Phenomena in AlSb (e.g., Quantum Spin Hall Effect)
Aluminum antimonide and its related heterostructures provide a fertile ground for the exploration of new and exotic physical phenomena, with the Quantum Spin Hall (QSH) effect being a particularly exciting area of research.
The QSH effect is a state of matter characterized by a bulk insulating gap and topologically protected conducting edge states where the spin of the electron is locked to its direction of motion. researchgate.netarxiv.org This offers the potential for dissipationless electronic transport, which could revolutionize electronics. While initially predicted and observed in mercury telluride (HgTe) quantum wells, theoretical work suggests that similar effects could be realized in Type-II semiconductor quantum wells based on InAs/GaSb/AlSb. researchgate.netarxiv.org The "inverted" band structure in these quantum wells is a key ingredient for achieving the QSH state. researchgate.net
Recent theoretical studies have also predicted the emergence of a "doubled" QSH effect in α-antimonene, a 2D allotrope of antimony, with a large nontrivial energy gap that could allow for room-temperature applications. aps.org This discovery expands the potential for observing topological phenomena in antimony-containing materials and motivates further investigation into AlSb-based systems that incorporate antimony layers. The search for the QSH effect is not limited to semiconductor heterostructures, with proposals to observe it in 2D metals as well. arxiv.org
Future research in this domain will involve:
The experimental fabrication and low-temperature transport measurements of InAs/GaSb/AlSb quantum wells to definitively observe the QSH effect.
Theoretical investigations into the possibility of inducing and controlling topological phases in AlSb-based heterostructures through strain, electric fields, or magnetic doping.
Exploration of other novel physical phenomena in AlSb, such as thermoelectric effects and nonlinear optical properties, for new device applications.
Q & A
Basic Experimental Design: What are the key methodologies for synthesizing and characterizing Aluminum-Antimony compounds?
Answer:
Synthesis of Al-Sb compounds typically involves metallurgical techniques such as vacuum induction melting or powder metallurgy to control oxidation and ensure homogeneity. For example, in Sn-Sb alloys, aluminum is added in varying ratios (e.g., 1–5 wt%) to study its effects on structural properties . Characterization methods include:
- X-ray Diffraction (XRD) to identify crystalline phases.
- Scanning Electron Microscopy (SEM) with Energy-Dispersive X-ray Spectroscopy (EDS) to map elemental distribution.
- Differential Thermal Analysis (DTA) to study phase transitions.
- Four-point probe measurements for electrical conductivity.
Reference: Experimental protocols from alloy studies .
Basic Property Analysis: How do researchers evaluate the mechanical and thermal properties of Al-Sb systems?
Answer:
- Mechanical properties (e.g., hardness, tensile strength): Use microhardness testers (Vickers scale) and universal testing machines under controlled strain rates.
- Thermal conductivity : Measure via laser flash analysis or transient plane source methods.
- Data interpretation : Compare results against phase diagrams (e.g., Al-Sb binary systems) to correlate properties with microstructural changes, such as intermetallic phase formation .
Advanced Optimization: What experimental strategies optimize Aluminum content in Sb-based alloys for specific applications?
Answer:
- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., Al wt%, cooling rate).
- Response Surface Methodology (RSM) : Model interactions between composition and properties (e.g., electrical resistivity, thermal stability).
- Case study : In Sn87Sb13 alloys, increasing Al content to 3 wt% improved mechanical strength by 15% but reduced electrical conductivity by 8% due to Al-Sb intermetallic formation .
Advanced Data Contradiction Analysis: How can discrepancies in reported Antimony concentrations in environmental samples be resolved?
Answer:
Discrepancies often arise from sampling depth , pH , or analytical techniques . For example:
| Depth (m) | Sb Concentration (mg/L) | Method | Reference |
|---|---|---|---|
| 10–20 | 1.021 ± 0.15 | AAS | |
| 30–40 | 0.277 ± 0.08 | AAS | |
| Methodological steps : |
Validate detection limits (e.g., Atomic Absorption Spectrometry vs. ICP-MS).
Control for environmental variables (pH, organic content).
Use standardized protocols (e.g., WHO guidelines) for cross-study comparisons .
Advanced Toxicity Studies: What systematic approaches are used to assess Al-Sb toxicity in biological systems?
Answer:
- Literature review criteria : Exclude studies lacking bioavailability data or using single-element exposures (e.g., Sb alone) to isolate synergistic effects .
- In vitro models : Use cell lines (e.g., HepG2) to measure cytotoxicity via MTT assays.
- In vivo models : Rodent studies with controlled dosing (e.g., oral Sb administration with Al co-exposure) to assess bioaccumulation.
Advanced Sustainability Research: How do researchers conduct Life Cycle Assessments (LCAs) for Al-Sb products?
Answer:
- Data sourcing : Use region-specific databases (e.g., European Aluminium for energy consumption metrics) .
- Impact categories : Focus on resource depletion (Sb mining) and toxicity potential (Al-Sb leaching).
- Case study : Compare primary Al production (high energy use) vs. recycled Al-Sb alloys to reduce GHG emissions by 40% .
Literature Review & Citation Practices: How to ensure rigorous sourcing of Al-Sb research data?
Answer:
- Search strategy : Use platforms like SciFinder or Reaxys with filters for peer-reviewed journals.
- Validation : Cross-check data against primary sources (e.g., crystallographic databases for XRD patterns).
- Citation ethics : Follow ACS style guidelines and prioritize recent studies (<5 years) unless referencing foundational work .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
